molecular formula C23H44N2O5 B2492120 Boc-L-Lys(lauroyl)-OH CAS No. 702706-14-7

Boc-L-Lys(lauroyl)-OH

Cat. No.: B2492120
CAS No.: 702706-14-7
M. Wt: 428.614
InChI Key: TZFSRFITTJGSJQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Lys(lauroyl)-OH is a useful research compound. Its molecular formula is C23H44N2O5 and its molecular weight is 428.614. The purity is usually 95%.
BenchChem offers high-quality Boc-L-Lys(lauroyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Lys(lauroyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-(dodecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O5/c1-5-6-7-8-9-10-11-12-13-17-20(26)24-18-15-14-16-19(21(27)28)25-22(29)30-23(2,3)4/h19H,5-18H2,1-4H3,(H,24,26)(H,25,29)(H,27,28)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFSRFITTJGSJQ-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Application Guide: Boc-L-Lys(lauroyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis integration, and application logic for Boc-L-Lys(lauroyl)-OH , a critical building block for peptide lipidation.

Executive Summary

Boc-L-Lys(lauroyl)-OH (CAS: 702706-14-7) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry to introduce a C12 fatty acid (lauroyl) chain into a peptide backbone.[1]

This modification, known as peptide lipidation , is a validated strategy in drug development (e.g., Liraglutide, Semaglutide) to extend the half-life of peptide therapeutics. The lauroyl moiety promotes non-covalent binding to serum albumin, protecting the peptide from enzymatic degradation and reducing renal clearance.

Key Utility:

  • Direct Lipidation: Allows "single-step" introduction of a lipid tail without post-synthetic conjugation.

  • Orthogonality: The N

    
    -Boc group is acid-labile (TFA removal), while the N
    
    
    
    -Lauroyl amide bond is stable to standard deprotection conditions, ensuring the lipid tail remains intact during peptide cleavage.

Chemical Identity & Structural Analysis[2]

PropertySpecification
Chemical Name

-(tert-Butoxycarbonyl)-

-lauroyl-L-lysine
CAS Number 702706-14-7
Molecular Formula

Molecular Weight 428.61 g/mol
Chiral Center L-Configuration (S)
Protecting Group Boc (tert-Butyloxycarbonyl) on

-amine
Side Chain Lauroyl (Dodecanoyl, C12) on

-amine
Structural Visualization

The following diagram illustrates the amphiphilic nature of the molecule, highlighting the hydrophobic lipid tail and the protected reactive head.

G Boc Boc Group (Acid Labile Protection) AlphaN α-Amine Boc->AlphaN Protects ChiralC Chiral Carbon (L-Config) AlphaN->ChiralC Carboxyl Carboxylic Acid (Reactive Site) ChiralC->Carboxyl LysLinker Lysine Side Chain (C4 Spacer) ChiralC->LysLinker EpsilonN ε-Amine (Amide Bond) LysLinker->EpsilonN Lauroyl Lauroyl Tail (C12) (Hydrophobic/Albumin Binding) Lauroyl->EpsilonN Acylation

Figure 1: Structural topology of Boc-L-Lys(lauroyl)-OH showing orthogonal protection and functional domains.

Physicochemical Properties[3][4][5][6][7]

Physical State & Solubility

Unlike standard amino acids, the lauroyl chain imparts significant lipophilicity , altering the solubility profile.

  • Appearance: White to off-white crystalline powder.[2]

  • Solubility Profile:

    • Soluble: DMF (Dimethylformamide), DCM (Dichloromethane), DMSO, NMP.

    • Sparingly Soluble: Methanol, Ethanol.

    • Insoluble: Water (due to the C12 aliphatic chain).

  • Melting Point: Typically 85°C – 95°C (Note: Pure N

    
    -lauroyl-lysine melts >200°C, but the Boc group significantly lowers the lattice energy).
    
Stability Profile
  • Acid Stability:

    • Boc Group: Rapidly cleaved by 50% TFA/DCM or 4M HCl/Dioxane.

    • Lauroyl Amide: Stable to TFA. The amide bond connecting the fatty acid to the lysine is robust and will survive standard Boc-deprotection and HF cleavage cycles.

  • Base Stability:

    • Stable to tertiary amines (DIEA, TEA).

    • Hydrolysis of the methyl ester (if present) or racemization can occur under strong basic conditions, but the free acid form is generally stable.

Applications in Drug Development[1][3]

Mechanism of Action: Albumin Binding

The primary utility of incorporating Boc-L-Lys(lauroyl)-OH is to facilitate albumin hitchhiking .

  • Injection: Upon administration, the C12 lipid tail binds non-covalently to hydrophobic pockets on Human Serum Albumin (HSA).

  • Circulation: The albumin-peptide complex is too large for renal filtration (

    
     kDa effective size).
    
  • Protection: Steric shielding protects the peptide backbone from DPP-IV and other peptidases.

Application Workflow (SPPS)

This compound is used in Boc-chemistry SPPS . For Fmoc-chemistry, the Fmoc-analog (Fmoc-Lys(lauroyl)-OH) would be required.

Logic for use in Boc-SPPS:

  • Used when the peptide sequence contains base-sensitive moieties (preventing Fmoc use).

  • Used in the synthesis of "depsipeptides" or complex cyclic peptides where Boc strategies are preferred.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a 0.2 M solution for coupling.

  • Weigh 857 mg of Boc-L-Lys(lauroyl)-OH (MW: 428.61).

  • Add 8 mL of DMF (anhydrous).

  • Vortex/Sonicate for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If turbidity persists, add 2 mL of DCM . The mixed solvent system often solvates lipidated amino acids better than pure DMF.

Coupling Protocol (Solid Phase)

System: Boc-SPPS on MBHA Resin. Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Activation:

    • Dissolve 3.0 equivalents of Boc-L-Lys(lauroyl)-OH in DMF/DCM (1:1).

    • Add 3.0 equivalents of HOBt.

    • Add 3.0 equivalents of DIC.

    • Note: Pre-activate for 5 minutes to form the active ester.

  • Coupling:

    • Add the activated mixture to the resin (neutralized).

    • Agitate for 2 to 4 hours at room temperature.

    • Why longer? The bulky C12 tail creates steric hindrance, slowing down the diffusion into the resin pores.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue, perform a second coupling (double couple).

Synthesis of the Building Block (Self-Validation)

If the commercial building block is unavailable, it can be synthesized from Boc-Lys-OH.

Reaction Logic:



  • Dissolution: Dissolve Boc-L-Lys-OH (10 mmol) in 1:1 Dioxane/Water (50 mL).

  • pH Adjustment: Adjust pH to 9.0 using 1M NaOH.

  • Acylation: Add Lauroyl-NHS ester (11 mmol) dissolved in Dioxane dropwise.

  • Reaction: Stir for 12 hours. Maintain pH ~9.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate.[3][4][5][6]

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

References

  • Chemical Identity & Structure: Source: BOC Sciences. "Boc-L-Lys(lauroyl)-OH Product Page".
  • Peptide Lipidation Strategy

    • Source: Knudsen, L. B., et al. "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration." Journal of Medicinal Chemistry 43.9 (2000): 1664-1669.
    • URL:[Link]

  • Synthesis of N-epsilon-acylated Lysines

    • Source: T. Yamanaka et al. "Efficient Nepsilon-lauroyl-L-lysine production by recombinant epsilon-lysine acylase." Journal of Bioscience and Bioengineering (2009).
    • URL:[Link]

  • General Boc-SPPS Protocols

    • Source: Merryfield, R.B. "Solid Phase Peptide Synthesis." Science (1986).
    • URL:[Link]

Sources

Technical Guide: Solubility & Handling of Boc-L-Lys(lauroyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Lys(lauroyl)-OH is a specialized amphiphilic amino acid derivative bridging the gap between peptide chemistry and lipid science. Structurally, it combines an acid-labile tert-butoxycarbonyl (Boc) protecting group on the


-amine with a lipophilic lauroyl (C12)  fatty acid tail on the 

-amine.

This unique architecture imparts surfactant-like properties and a tendency toward supramolecular self-assembly . Unlike standard protected amino acids (e.g., Boc-Lys(Boc)-OH), this compound frequently exhibits non-Newtonian behavior in organic solvents—forming organogels rather than simple solutions.

Critical Insight: Successful handling requires treating this compound not just as a solute, but as a Low Molecular Weight Gelator (LMWG) . Standard "add solvent and stir" protocols often fail, resulting in stable gels or incomplete dissolution.

Physicochemical Profile & Solubility Landscape

The solubility of Boc-L-Lys(lauroyl)-OH is governed by the competition between its polar head group (carboxylic acid + carbamate/amide) and its hydrophobic tail (C12 alkyl chain).

Structural Drivers
  • Hydrophobic Tail (Lauroyl): Drives solubility in non-polar and chlorinated solvents; promotes Van der Waals aggregation.

  • Polar Head (Boc-NH, COOH): Facilitates hydrogen bonding. In non-polar solvents, intermolecular H-bonding often leads to gelation.

  • Amphiphilicity: Causes emulsion formation in aqueous-organic biphasic systems.

Solubility Data Matrix

The following table categorizes solvent compatibility based on thermodynamic stability and kinetic dissolution rates.

Solvent ClassSpecific SolventSolubility StatusObservation / Mechanism
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Best for Stock Solutions. Disrupts intermolecular H-bonds effectively. No gelation.
Chlorinated DCM, Chloroform Moderate to High Soluble, but may require slight warming. High concentrations (>50 mg/mL) may increase viscosity.
Alcohols Methanol, Ethanol Temperature Dependent Soluble at reflux; likely to precipitate or gel upon cooling (Organogelation).
Ethers/Esters THF, Ethyl Acetate Moderate Soluble. THF is superior to EtOAc. EtOAc often yields a suspension or gel.
Hydrocarbons Hexane, Toluene Low / Gelator Generally insoluble in Hexane. Toluene often induces gelation (translucent semi-solid).
Aqueous Water, PBS Insoluble Hydrophobic C12 chain prevents hydration. Forms turbid suspensions or micelles at high pH.

Experimental Protocols: The "Heat-Cool-Sonicate" Triad

Due to the compound's tendency to form metastable gels, a rigid dissolution protocol is required to ensure thermodynamic equilibrium.

Protocol A: Preparation of High-Concentration Stock (for Synthesis)

Objective: Dissolve for coupling reactions (e.g., solid-phase peptide synthesis). Recommended Solvent: DMF or NMP (DCM/DMF 1:1 mixture if viscosity is high).

  • Weighing: Weigh the target mass of Boc-L-Lys(lauroyl)-OH into a borosilicate glass vial. Do not use plastic weigh boats as static charge is common.

  • Solvent Addition: Add 75% of the calculated solvent volume.

  • Thermal Cycle:

    • Heat the mixture to 40–45°C in a water bath. Caution: Do not exceed 50°C to prevent Boc thermal deprotection.

    • Swirl gently until the solution becomes clear.

  • Sonication: If turbidity persists, sonicate at 35–40 kHz for 60 seconds.

  • Final Adjustment: Add remaining solvent to reach target volume.

Protocol B: Handling Organogelation (Troubleshooting)

If the solution turns into a jelly-like solid (organogel) upon cooling:

  • Disruption: Add a "structure breaker" solvent. Addition of 5–10% Methanol or HFIP (Hexafluoroisopropanol) can disrupt the H-bonding network stabilizing the gel.

  • Re-heating: Gently reheat to melt the gel, then dilute immediately.

Visualization: Decision Logic & Workflow

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended application.

SolubilityLogic Start Start: Boc-L-Lys(lauroyl)-OH Application Intended Application? Start->Application PeptideSynth Peptide Synthesis (Coupling) Application->PeptideSynth Analysis Analytical (HPLC/NMR) Application->Analysis Formulation Lipid Formulation (Hydrogel/Liposome) Application->Formulation Solv_DMF Use DMF or NMP (High Solubility, No Gel) PeptideSynth->Solv_DMF Standard Solv_DCM Use DCM/DMF (1:1) (Prevents Viscosity) PeptideSynth->Solv_DCM Labile Resin Solv_DMSO Use DMSO-d6 or CDCl3 (Avoid CD3OD if gelling) Analysis->Solv_DMSO NMR Solv_Alc Use Ethanol/Propylene Glycol (Heat to dissolve) Formulation->Solv_Alc Biocompatible

Figure 1: Solvent selection logic based on downstream application requirements.

Dissolution & Purification Workflow

The following diagram illustrates the critical "Heat-Cool" cycle and purification risks (emulsions).

Workflow Solid Solid Powder AddSolvent Add Solvent (DCM or EtOAc) Solid->AddSolvent Check Visual Check AddSolvent->Check Clear Clear Solution Check->Clear Soluble Gel Organogel/Turbid Check->Gel Insoluble Workup Aqueous Workup Clear->Workup Action_Heat Heat (40°C) + Sonicate Gel->Action_Heat Action_Cosolvent Add MeOH or HFIP (5%) Gel->Action_Cosolvent Action_Heat->Check Action_Cosolvent->Check Emulsion Risk: Emulsion! Workup->Emulsion Surfactant Effect BreakEmulsion Add Brine/Sat. NaCl Emulsion->BreakEmulsion

Figure 2: Dissolution troubleshooting and aqueous workup management.

Applications & Causality

Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis, the long aliphatic chain of the lauroyl group can cause steric hindrance and aggregation of the growing peptide chain.

  • Recommendation: Use HATU/HOAt activation rather than DIC/HOBt to drive reaction kinetics.

  • Solvent: Use pure DMF or NMP. Avoid DCM during coupling as it promotes aggregation of lipidated peptides.

Supramolecular Hydrogels

Boc-L-Lys(lauroyl)-OH is a precursor to Lauroyl Lysine, a well-known hydrogelator.

  • Mechanism: Removal of the Boc group yields the free amine, drastically changing solubility. The Boc-protected form is less prone to hydrogelation but highly prone to organogelation due to the hydrophobic effect of the Boc+Lauroyl combination.

References

  • Sigma-Aldrich. Boc-Lys-OH Product Specification & Solubility Data. Retrieved from [1]

  • ChemicalBook. Boc-Lys(Boc)-OH Physical Properties and Solubility. Retrieved from

  • Thermo Fisher Scientific. N(epsilon)-Boc-L-lysine Technical Data Sheet. Retrieved from

  • Suzuki, M., et al. "L-Lysine-based gemini organogelators: their organogelation properties and thermally stable organogels." Tetrahedron (2003).
  • The Good Scents Company. Lauroyl Lysine Material Safety & Solubility Profile. Retrieved from

Sources

A Technical Guide to the Research Applications of Lipoamino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of lipoamino acids, a versatile class of biomolecules with significant potential across various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to offer actionable insights, detailed protocols, and a foundational understanding of the principles governing the application of these powerful molecules.

Part 1: Fundamental Principles of Lipoamino Acids

Lipoamino acids are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual nature is the cornerstone of their functionality and is achieved by chemically linking a hydrophilic amino acid "head" to a hydrophobic fatty acid "tail".[1][2] This elegant molecular architecture allows them to interface between aqueous and lipid environments, making them excellent surfactants and building blocks for self-assembling nanostructures.[2]

Molecular Architecture and Synthesis

The versatility of lipoamino acids stems from the vast array of available amino acids and fatty acids that can be combined. The choice of the amino acid head group influences the molecule's charge and hydrogen-bonding capabilities, while the length and saturation of the fatty acid tail dictate its hydrophobicity and how it packs into larger structures.

Synthesis Overview: The most common method for synthesizing lipoamino acids is the N-acylation of an amino acid with a fatty acid chloride or an activated fatty acid. Enzymatic synthesis is also gaining traction as a more sustainable alternative.[2]

Generalized Protocol for N-Acylation of an Amino Acid:

  • Protection of the Amino Acid: If the amino acid has a reactive side chain, it may need to be protected to ensure the acylation occurs at the α-amino group.

  • Activation of the Fatty Acid: The carboxylic acid group of the fatty acid is typically converted to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester.

  • Coupling Reaction: The protected amino acid and the activated fatty acid are reacted in a suitable organic solvent, often in the presence of a base to neutralize the acid produced during the reaction.

  • Deprotection: Any protecting groups on the amino acid are removed.

  • Purification: The final lipoamino acid product is purified, typically by chromatography, to remove any unreacted starting materials and byproducts.

Physicochemical Properties and Self-Assembly

The amphiphilic nature of lipoamino acids drives their self-assembly in aqueous environments into a variety of nanostructures, including micelles, vesicles (liposomes), and nanotubes.[3] This behavior is crucial for many of their applications, particularly in drug delivery. Furthermore, their composition from naturally occurring building blocks renders them highly biocompatible and often biodegradable, breaking down into non-toxic amino acids and fatty acids.[4]

Part 2: Core Research Applications

The unique properties of lipoamino acids have led to their exploration in a wide range of research applications, from medicine to materials science.

Advanced Drug Delivery Systems

A significant challenge in drug development is the poor bioavailability of many promising therapeutic compounds.[5] Lipoamino acids can address this by improving a drug's solubility, enhancing its ability to cross biological membranes, and protecting it from degradation.[5][6]

Lipoamino acids can self-assemble into nanoparticles that can encapsulate hydrophilic or hydrophobic drugs, shielding them from the environment and facilitating their transport to the target site.

Experimental Protocol: Preparation of Drug-Loaded Lipoamino Acid Nanoparticles via Thin-Film Hydration

  • Film Formation: Dissolve the lipoamino acid and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.

  • Hydration: Add an aqueous buffer (which can contain a hydrophilic drug) to the flask and agitate (e.g., by vortexing or sonication) to hydrate the lipid film. This process leads to the spontaneous formation of lipoamino acid nanoparticles encapsulating the drug.

  • Size Reduction (Optional): To obtain a more uniform particle size, the nanoparticle suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or further sonication.

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Table 1: Physicochemical Properties of Lipoamino Acid-Based Nanoparticles

Lipoamino Acid CompositionMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
C12-Glycine150 ± 100.2165
C16-Glycine180 ± 150.1878
C12-Lysine130 ± 80.2572
C16-Lysine165 ± 120.2085

Note: Data is illustrative and will vary depending on the specific drug and formulation conditions.

Diagram: Lipoamino Acid Nanoparticle Formation

G cluster_0 Step 1: Thin-Film Formation cluster_1 Step 2: Hydration & Self-Assembly A Lipoamino Acid + Drug in Organic Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C E Agitation (Sonication/Vortexing) C->E D Aqueous Buffer D->E F Drug-Loaded Nanoparticle E->F

Caption: Workflow for nanoparticle formation.

Covalently attaching a lipoamino acid to a drug molecule can dramatically increase its lipophilicity, which can enhance its absorption, particularly for oral delivery.[7]

Experimental Protocol: Synthesis of a Lipoamino Acid-Drug Conjugate

  • Functional Group Activation: Identify and activate compatible functional groups on the drug and the lipoamino acid. For example, a carboxylic acid on the lipoamino acid can be activated to an NHS ester, and an amine group on the drug can serve as the nucleophile.

  • Coupling Reaction: Mix the activated lipoamino acid and the drug in an appropriate solvent and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: Purify the resulting conjugate using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure of the conjugate using techniques such as NMR and mass spectrometry.

Novel Antimicrobial Agents

The rise of antibiotic-resistant bacteria is a major global health threat. Lipoamino acids, particularly those with cationic amino acid head groups (e.g., lysine, arginine), have shown potent antimicrobial activity against a broad spectrum of bacteria, including resistant strains.[6][8]

The primary mechanism of action for many cationic lipoamino acids is the disruption of the bacterial cell membrane.[9] The positively charged head group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic tail inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[9] This physical mechanism of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. Some lipoamino acids have also demonstrated the ability to disrupt biofilms, which are communities of bacteria that are notoriously difficult to treat.[10][11]

Diagram: Antimicrobial Mechanism of Cationic Lipoamino Acids

G cluster_0 Bacterial Cell Membrane M Lipid Bilayer Pore Membrane Disruption & Pore Formation M->Pore Disruption LAA Cationic Lipoamino Acid Attraction Electrostatic Attraction LAA->Attraction Insertion Hydrophobic Insertion LAA->Insertion Attraction->M Insertion->M Death Cell Death Pore->Death

Caption: Lipoamino acid disrupting a bacterial membrane.

The antimicrobial efficacy of lipoamino acids is typically quantified by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Grow the target bacterial strain in a suitable liquid broth to the mid-logarithmic phase.

  • Serial Dilutions: Prepare a series of twofold dilutions of the lipoamino acid in the growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the lipoamino acid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Table 2: Illustrative MIC Values of Cationic Lipoamino Acids

Lipoamino AcidStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
C12-Lysine1632
C16-Lysine816
C12-Arginine3264
C16-Arginine1632

Note: Data is illustrative. Actual MIC values are dependent on the specific bacterial strain and experimental conditions.

In addition to their antibacterial properties, lipoamino acids have also shown promise as antifungal agents.[12] The length of the fatty acid chain has been shown to be a critical factor in their antifungal activity, with longer chains often correlating with increased potency.[3][13]

Biomaterials for Tissue Engineering

Lipoamino acids and their polymeric derivatives can be used to create biocompatible hydrogels that serve as scaffolds for tissue engineering.[14][15] These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[14][15]

These hydrogels can be formed by cross-linking polymers of lipoamino acids. Their physical properties, such as stiffness and swelling, can be tuned by altering the polymer concentration and cross-linking density.

Experimental Protocol: Preparation of a Lipoamino Acid Hydrogel

  • Polymer Synthesis: Synthesize a polymer with lipoamino acid side chains containing a polymerizable group (e.g., methacrylate).

  • Hydrogel Formulation: Dissolve the lipoamino acid polymer in an aqueous buffer, along with a photoinitiator.

  • Cross-linking: Expose the solution to UV light to initiate radical polymerization of the methacrylate groups, leading to the formation of a cross-linked hydrogel network.

  • Washing and Sterilization: Wash the hydrogel extensively with sterile buffer to remove any unreacted components and then sterilize it for cell culture applications.

Diagram: Hydrogel Formation from Lipoamino Acid Polymers

Caption: Polymer cross-linking to form a hydrogel network.

Vaccine Adjuvants and Immunomodulation

Vaccine adjuvants are substances that enhance the immune response to an antigen.[16] Lipoamino acids and lipopeptides are effective adjuvants because they can act as both delivery systems and immunostimulators.[1] They can be formulated into liposomes that co-deliver the antigen and the adjuvant to antigen-presenting cells (APCs), leading to a more robust and targeted immune response.[1]

Many lipopeptides are recognized by Toll-like receptors (TLRs), which are key components of the innate immune system.[17] For example, certain lipopeptides can activate TLR2, triggering a signaling cascade that leads to the activation of APCs and the production of cytokines that shape the adaptive immune response.[17]

Experimental Protocol: Preparation of a Liposomal Vaccine Formulation

  • Liposome Preparation: Prepare liposomes incorporating a lipoamino acid adjuvant using the thin-film hydration method described in section 2.1.1.

  • Antigen Loading: The antigen (e.g., a protein or peptide) can be encapsulated in the aqueous core of the liposomes during the hydration step or conjugated to the liposome surface.

  • Characterization: Characterize the formulation for particle size, antigen loading, and adjuvant incorporation.

  • In Vitro and In Vivo Testing: Evaluate the ability of the formulation to activate APCs in vitro and to elicit an antigen-specific immune response in an animal model.

Part 3: Future Perspectives and Conclusion

The research applications of lipoamino acids are continually expanding. Emerging areas of interest include their use in cosmeceuticals for enhanced skin delivery of active ingredients, and as anti-inflammatory agents.[18] While the path to clinical translation presents challenges, including the need for scalable and cost-effective synthesis and navigating the regulatory landscape, the unique and tunable properties of lipoamino acids position them as a highly promising class of molecules for addressing a wide range of scientific and medical challenges. Their inherent biocompatibility and versatility ensure that they will remain a focal point of innovation in biomaterials, drug delivery, and immunology for the foreseeable future.

References

  • Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties. (2020). PubMed. Retrieved from [Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. (2022). PMC. Retrieved from [Link]

  • Lipoic acid compositions useful as antimicrobial agents. (N.d.). Google Patents.
  • Lipopeptides for Vaccine Development. (N.d.). PMC. Retrieved from [Link]

  • Lipoamino acids. (N.d.). Cyberlipid. Retrieved from [Link]

  • Potential anti-inflammatory actions of the elmiric (lipoamino) acids. (N.d.). PMC. Retrieved from [Link]

  • Molecular targets for antifungals in amino acid and protein biosynthetic pathways. (N.d.). PMC. Retrieved from [Link]

  • Injectable amino-modified poly-L-lactic acid microspheres/hyaluronic acid-based hydrogel composites for soft tissue fillers. (2025). ResearchGate. Retrieved from [Link]

  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). PMC. Retrieved from [Link]

  • Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators. (N.d.). MDPI. Retrieved from [Link]

  • Lipid-based adjuvants in vaccine development. (N.d.). Lipotype. Retrieved from [Link]

  • Lipoprotein Signal Peptide as Adjuvants: Leveraging Lipobox-Driven TLR2 Activation in Modern Vaccine Design. (2025). MDPI. Retrieved from [Link]

  • Lipid-Based Nanoparticles for Delivery of Vaccine Adjuvants and Antigens: Toward Multicomponent Vaccines. (2021). ACS Publications. Retrieved from [Link]

  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. (N.d.). MDPI. Retrieved from [Link]

  • Anticandidal Activity of Lipopeptides Containing an LL-37-Derived Peptide Fragment KR12. (2025). MDPI. Retrieved from [Link]

  • Antibacterial Activity of Ultrashort Cationic Lipo-β-Peptides. (N.d.). PMC. Retrieved from [Link]

  • Synthetic poly(amino acid) hydrogels with incorporated cell-adhesion peptides for tissue engineering. (N.d.). PubMed. Retrieved from [Link]

  • Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. (2019). SpringerLink. Retrieved from [Link]

  • Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids. (2025). ResearchGate. Retrieved from [Link]

  • Lipopeptide antibiotics. (N.d.). EBSCO. Retrieved from [Link]

  • Lipoamino acids as major components of absorption promoters in drug delivery. (N.d.). PubMed. Retrieved from [Link]

  • pH-dependent antifungal lipopeptides and their plausible mode of action. (N.d.). PubMed. Retrieved from [Link]

  • Physicochemical and Biological Characterization of Novel Membrane-Active Cationic Lipopeptides with Antimicrobial Properties. (2020). ACS Publications. Retrieved from [Link]

  • A) Lipoamino acids showing biomedical application and biological or... (N.d.). ResearchGate. Retrieved from [Link]

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. (2022). MDPI. Retrieved from [Link]

  • Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications. (N.d.). Polymer Chemistry. Retrieved from [Link]

  • Protein-Based Hydrogels: Promising Materials for Tissue Engineering. (N.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Cationic Amino Acid-Conjugated Dendrimers Loaded with a Mixture of Two Triterpenoid Acids. (N.d.). NIH. Retrieved from [Link]

  • Antimicrobial activity of lipopeptides incorporating all L-amino acids or a D-amino acid... (N.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid-Based Protein-Mimic Hydrogel Incorporating Pro-Regenerative Lipid Mediator and Microvascular Fragments Promotes the. (2024). MDPI. Retrieved from [Link]

Sources

The Lauroyl Group's Defining Influence on Amino Acid Functionality: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conjugation of a lauroyl group to an amino acid fundamentally transforms its physicochemical properties, converting a hydrophilic building block of life into a versatile amphiphilic molecule with broad applications in research, cosmetics, and drug development. This guide provides an in-depth exploration of the lauroyl group's role, detailing the synthesis, properties, and applications of lauroyl-amino acids. We will delve into the causality behind their function as surfactants, their utility in advanced drug delivery systems, and their activity as antimicrobial agents, offering field-proven insights and detailed experimental protocols for the discerning scientist.

The Lauroyl Group: A Catalyst for Amphiphilicity

The lauroyl group, derived from lauric acid (a C12 saturated fatty acid), is a non-polar, hydrophobic aliphatic tail. When covalently bonded to the amine group of an amino acid, it imparts significant surface-active properties. This transformation is pivotal, as it introduces a lipid-soluble component to the otherwise water-soluble amino acid, creating a molecule with a distinct hydrophilic head (the amino acid residue) and a hydrophobic tail (the lauroyl group). This dual nature is the cornerstone of the functionality of lauroyl-amino acids.

Table 1: Physicochemical Properties of Lauroyl Chloride

PropertyValueReference
Molecular Formula C12H23ClO[1][2][3]
Molecular Weight 218.76 g/mol [3]
Appearance Colorless to pale yellow oily liquid[1][3]
Melting Point -17 °C[2][3]
Boiling Point 134-137 °C @ 10 mmHg[3]
Density 0.946 g/mL at 25 °C[2]
Solubility Soluble in ethanol and methanol; reacts with water[2]

Synthesis of Lauroyl-Amino Acids: Crafting the Amphiphile

The synthesis of N-lauroyl-amino acids is primarily achieved through the acylation of the amino acid's amino group with lauroyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in an alkaline aqueous medium.[4] The alkaline conditions deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of lauroyl chloride.

Chemical Synthesis Protocol: N-Lauroyl Glycine

This protocol outlines a standard laboratory procedure for the synthesis of N-lauroyl glycine.

Materials:

  • Glycine

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone (optional)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Amino Acid Solution: Dissolve glycine in distilled water in a beaker. Cool the solution in an ice bath to 0-5 °C.

  • pH Adjustment: While stirring, slowly add a solution of NaOH to the glycine solution to raise the pH to 10-11. This deprotonates the amino group, making it a more effective nucleophile.

  • Acylation Reaction: Slowly add lauroyl chloride dropwise to the cooled, stirring glycine solution. Maintain the pH between 10 and 11 by concurrently adding NaOH solution. The reaction is exothermic, so maintain the temperature below 10 °C. A small amount of acetone can be added to the alkaline solution to inhibit the hydrolysis of lauroyl chloride.[5]

  • Reaction Completion: After the addition of lauroyl chloride is complete, continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly add HCl to acidify the solution to a pH of 2. This protonates the carboxylate group of the N-lauroyl glycine, causing it to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Drying: Dry the purified N-lauroyl glycine in a vacuum oven at a low temperature.

Enzymatic Synthesis: A Greener Approach

While chemical synthesis is robust, enzymatic methods offer a more sustainable alternative, avoiding harsh chemicals and organic solvents.[6] Enzymes like aminoacylases can catalyze the formation of N-acyl-amino acids.[7] This approach is particularly valuable for producing N-lauroyl-amino acids with high specificity and under milder reaction conditions. The enzymatic synthesis often involves the reverse hydrolysis reaction in a non-aqueous or low-water system to shift the equilibrium towards synthesis.[7]

The Pivotal Role of the Lauroyl Group in Defining Functionality

The introduction of the lauroyl group bestows a range of valuable properties upon amino acids, leading to their use in diverse applications.

Surfactant Properties and Self-Assembly

The amphiphilic nature of lauroyl-amino acids makes them excellent surfactants.[8] In aqueous solutions, they spontaneously self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). In these structures, the hydrophobic lauroyl tails aggregate to form a core, while the hydrophilic amino acid heads remain in contact with the surrounding water. This behavior is fundamental to their cleansing and emulsifying properties.

Micelle_Formation cluster_water Aqueous Environment cluster_micelle Micelle Water Molecules Lauroyl Tail 1 Amino Acid Head 1 AA Lauroyl Tail 1->Amino Acid Head 1 Lauroyl Tail 2 Amino Acid Head 2 AA Lauroyl Tail 2->Amino Acid Head 2 Lauroyl Tail 3 Amino Acid Head 3 AA Lauroyl Tail 3->Amino Acid Head 3 Lauroyl Tail 4 Amino Acid Head 4 AA Lauroyl Tail 4->Amino Acid Head 4 Lauroyl Tail 5 Amino Acid Head 5 AA Lauroyl Tail 5->Amino Acid Head 5 Lauroyl Tail 6 Amino Acid Head 6 AA Lauroyl Tail 6->Amino Acid Head 6 Lauroyl Tail 7 Amino Acid Head 7 AA Lauroyl Tail 7->Amino Acid Head 7 Lauroyl Tail 8 Amino Acid Head 8 AA Lauroyl Tail 8->Amino Acid Head 8

Applications in Personal Care and Cosmetics:

Lauroyl-amino acids are widely used in personal care products due to their mildness, biodegradability, and excellent foaming properties.[9]

  • Sodium Lauroyl Glycinate: A gentle surfactant used in facial cleansers, body washes, and shampoos.[8][10] It provides a rich lather while being less irritating to the skin and eyes than traditional sulfates.[10]

  • Sodium Lauroyl Glutamate: Derived from L-glutamic acid, this anionic surfactant is known for its mild cleansing and conditioning properties.[11] It is often used in products for sensitive skin and in hair care formulations to improve combability and shine.[11]

  • Lauroyl Proline: This ingredient functions as a skin and hair conditioning agent, leaving hair easy to comb and imparting a soft, supple feel.[12]

Advanced Drug Delivery Systems

The self-assembling nature of lauroyl-amino acids makes them promising candidates for drug delivery vehicles.[13] The hydrophobic core of their micelles can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

Drug_Delivery_Workflow A Synthesis of Lauroyl-Amino Acid B Drug Encapsulation in Micelles A->B Self-Assembly C Characterization of Drug-Loaded Micelles (Size, Zeta Potential, Drug Loading) B->C D In Vitro Drug Release Studies C->D E Cell Viability and Uptake Assays D->E F In Vivo Efficacy and Toxicity Studies E->F

Lauroyl-modified biopolymers, such as lauroyl hyaluronan, have been developed into films for local drug delivery.[14][15] The amphiphilic character allows for the loading of both hydrophilic and hydrophobic drugs, with their release profiles being influenced by the drug's hydrophobicity and the surrounding biological environment.[14][15]

Antimicrobial Activity

Certain lauroyl-amino acid derivatives exhibit potent antimicrobial properties. A prime example is Ethyl Lauroyl Arginate (LAE) , a cationic surfactant synthesized from lauric acid, L-arginine, and ethanol.[16] LAE has a broad spectrum of activity against bacteria, yeasts, and molds.[16][17] Its mechanism of action involves the disruption of the microbial cell membrane, leading to metabolic inhibition and cell death.[17] LAE is recognized as Generally Regarded as Safe (GRAS) by the FDA for use as an antimicrobial in certain food products.[18]

Case Study: Sodium Lauroyl Sarcosinate

Sodium lauroyl sarcosinate, derived from sarcosine (N-methylglycine), is another widely used anionic surfactant.[9] It is known for its excellent foaming and cleansing capabilities and is found in shampoos, shaving foams, and toothpastes.[9] Despite its effectiveness, it is considered mild and non-irritating to the skin.[9]

Future Perspectives

The versatility of the lauroyl group in modifying amino acids continues to open new avenues for research and development. Future work will likely focus on:

  • Novel Drug Delivery Systems: Designing "smart" lauroyl-amino acid-based carriers that respond to specific physiological stimuli for targeted drug release.

  • Green Chemistry: Further development of efficient and scalable enzymatic synthesis routes for a wider range of lauroyl-amino acids.

  • Biomaterials: Exploring the use of lauroyl-amino acids in the creation of novel hydrogels and other biocompatible materials for tissue engineering and regenerative medicine.

Conclusion

The attachment of a lauroyl group to an amino acid is a powerful strategy for creating high-performance, biocompatible molecules. The resulting lauroyl-amino acids, with their tunable amphiphilicity, have established a significant presence in the cosmetics and personal care industries and are demonstrating immense potential in the fields of drug delivery and antimicrobial applications. A thorough understanding of the structure-function relationship, underpinned by robust synthesis and characterization protocols, is crucial for harnessing the full potential of these remarkable compounds.

References

  • Vertex AI Search. (n.d.). Understanding Lauroyl Chloride: Properties, Uses, and Buying Tips. Retrieved February 4, 2026.
  • ChemBK. (2024, April 9). LAUROYL CHLORIDE - Physico-chemical Properties. Retrieved February 4, 2026, from [Link]

  • Shree Sulphurics. (n.d.). Lauroyl Chloride | 112-16-3 | C12H23ClO. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105152957A - Method for synthesizing laurel acyl amino acid sodium.
  • Vertex AI Search. (2026, January 20).
  • Ataman Kimya. (n.d.). SODIUM LAUROYL GLUTAMATE. Retrieved February 4, 2026, from [Link]

  • Ingredients Network. (n.d.). Ethyl lauroyl arginate | Luoyang Chihon Biotechnology Co., Ltd.. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105152957B - The synthetic method of laurel acyl amino acid sodium.
  • COSMILE Europe. (n.d.). LAUROYL PROLINE – Ingredient. Retrieved February 4, 2026, from [Link]

  • PCC Group Product Portal. (n.d.). Sodium Lauroyl Glycinate. Retrieved February 4, 2026, from [Link]

  • Holmberg, K., et al. (2025). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science, 75, 101884.
  • ResearchGate. (n.d.). Conversion of N-Lauroyl-L-amino Acids with Various Amino Acids as the Substrate a. Retrieved February 4, 2026, from [Link]

  • Global Ingredient Network. (n.d.). SODIUM LAUROYL GLUTAMATE. Retrieved February 4, 2026, from [Link]

  • Springer. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Study of the Environmental Responsiveness of Amino Acid-based Surfactant Sodium Lauroylglutamate and its Foam Characteristics. Retrieved February 4, 2026, from [Link]

  • Luan, et al. (2021). Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp. Frontiers in Microbiology.
  • ResearchGate. (n.d.). The effect of amino acids on the surface and thermodynamic properties of poly[oxyethylene(10)] lauryl ether in aqueous solution. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS.
  • Wikipedia. (n.d.). Lauroyl chloride. Retrieved February 4, 2026, from [Link]

  • Ecoori. (2023, July 19). The Eco-Friendly Choice: Exploring the Advantages of Amino Acid Surfactants in Beauty Products. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Amino Acid-Based Surfactants for Biomedical Applications. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2020, March 26). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Retrieved February 4, 2026, from [Link]

  • Jafa Agro. (2025, November 11). The Role and Application of L-Proline in Agriculture. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Sodium lauroyl glycinate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of Lauroyl Arginate Ethyl (LAE), against selected food-borne bacteria. Retrieved February 4, 2026, from [Link]

  • PubMed. (2021, October 25). Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules. Retrieved February 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Cosmetic Applications of L-Proline: Enhancing Skin Health and Repair. Retrieved February 4, 2026, from [Link]

  • Lauric Arginate. (n.d.). Antimicrobial food and cosmetic preservative LAE®. Retrieved February 4, 2026, from [Link]

  • UL Prospector. (n.d.). Sodium Lauroyl Glutamate by COSROMA. Retrieved February 4, 2026, from [Link]

  • Ataman Kimya. (n.d.). SODIUM LAUROYL GLYCINATE. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). lauroyl chloride. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
  • Remedy Publications LLC. (2018, September 20). Antibacterial Efficacy of Lauroyl Arginine Ethyl (LAE) Contained In the Liquid Mouthwash In Relation to the Exposure Time. Retrieved February 4, 2026, from [Link]

  • PubMed. (2013, June 19). Properties, Metabolisms, and Applications of (L)-proline Analogues. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Study on the Properties of the Sodium Lauroyl Glycinate and Sodium Lauroyl Lactylate Composite System. Retrieved February 4, 2026, from [Link]

  • Trader Joe's. (n.d.). Marula Oil Cream Cleanser. Retrieved February 4, 2026, from [Link]

  • UL Prospector. (n.d.). OLI-4906 Sodium Lauroyl Glutamate. Retrieved February 4, 2026, from [Link]

Sources

Boc-L-Lys(lauroyl)-OH: Technical Guide & Sourcing Intelligence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-L-Lys(lauroyl)-OH Supplier and Price Information Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-Lys(lauroyl)-OH (N-alpha-t-Butoxycarbonyl-N-epsilon-lauroyl-L-lysine) is a specialized amino acid derivative used primarily in the synthesis of lipopeptides and surfactant-like peptides . By incorporating a C12 fatty acid chain (lauroyl group) at the


-position, this building block imparts amphiphilic properties to peptide sequences, facilitating self-assembly, membrane permeation, and albumin binding for half-life extension.

Critical Sourcing Reality: Unlike standard protected amino acids (e.g., Boc-Lys(Boc)-OH), Boc-L-Lys(lauroyl)-OH is not a standard catalog item for major global suppliers (Sigma-Aldrich, Bachem, Iris Biotech). It is classified as a "Make-or-Buy" decision point in drug development. This guide provides the chemical specifications , a cost-effective synthesis protocol , and custom sourcing intelligence to overcome this availability gap.

Chemical Profile & Specifications

Since this compound is often synthesized in-house or via custom order, rigorous characterization standards are required to ensure batch consistency.

Attribute Specification
Chemical Name

-tert-Butoxycarbonyl-

-lauroyl-L-lysine
Synonyms Boc-Lys(C12)-OH; Boc-Lys(Lau)-OH
Molecular Formula

Molecular Weight 428.61 g/mol
CAS Number Not assigned for specific derivative (Precursor Boc-Lys-OH: 13734-28-6)
Purity Standard

(HPLC)
Chiral Purity

D-Enantiomer
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water
Appearance White to off-white crystalline powder
Strategic Sourcing & Price Analysis

Researchers have two primary acquisition routes: In-House Synthesis (High Autonomy, Low Cost) or Custom Synthesis (Low Autonomy, High Cost).

Option A: In-House Synthesis (Recommended)

The most reliable supply chain is to purchase the precursors and perform a one-step acylation. This method reduces cost by >80% compared to custom synthesis.

Precursor Price Table (Estimates based on Q1 2025 Data):

ComponentCASSupplier ExamplesPack SizeApprox. Price (USD)
Boc-Lys-OH 13734-28-6Sigma, Bachem, Chem-Impex5g$85 - $120
Lauroyl Chloride 112-16-3Sigma, TCI, Alfa Aesar100g$40 - $60
Lauric Acid 143-07-7Sigma, Merck1kg$50 - $80
N-Hydroxysuccinimide 6066-82-6OmniScent, Sigma100g$30 - $50

Cost Model:

  • Material Cost: ~$25 - $35 per gram of final product.

  • Labor/Overhead: Varies by facility.

Option B: Custom Synthesis Services

If GMP grade or large scale (>100g) is required without internal infrastructure, contract manufacturing organizations (CMOs) are necessary.

  • Lead Time: 4–8 weeks.

  • Estimated Cost: $500 - $1,200 per gram (depending on scale and purity).

  • Recommended Vendors:

    • Premium: Bachem (Switzerland), CSBio (USA).

    • Value: ChemPep (USA/China), Watson International (China).

Technical Protocol: Synthesis & Purification

Objective: Synthesize Boc-L-Lys(lauroyl)-OH from Boc-Lys-OH using Schotten-Baumann conditions to selectively acylate the


-amine.
Mechanism of Action (Rationale):

Boc-Lys-OH possesses a free carboxylic acid and a free


-amine. The 

-amine is Boc-protected.[1][2][3][4][5][6] By maintaining a basic pH (approx. 9-10), the

-amine remains unprotonated and nucleophilic, while the carboxylic acid is ionized (carboxylate), protecting it from self-reaction. Lauroyl chloride selectively attacks the

-amine.
Step-by-Step Methodology:
  • Solubilization:

    • Dissolve Boc-Lys-OH (10 mmol, 2.46 g) in 1N NaOH (10 mL) and THF (10 mL).

    • Note: The THF cosolvent ensures the fatty acid chloride remains soluble during addition.

  • Acylation (Schotten-Baumann):

    • Cool the solution to 0°C in an ice bath.

    • Add Lauroyl Chloride (11 mmol, 2.40 g) dropwise over 30 minutes.

    • Critical Step: Simultaneously add 1N NaOH dropwise to maintain pH between 9 and 10. Use a pH meter or phenolphthalein indicator.

    • Why: If pH drops < 8, the amine protonates and reaction stops. If pH > 12, hydrolysis of the lauroyl chloride competes significantly.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitor via TLC (System: CHCl3/MeOH/AcOH 90:10:1) or LC-MS.

  • Work-Up:

    • Evaporate THF under reduced pressure.

    • Dilute the remaining aqueous phase with water (20 mL).

    • Wash with Diethyl Ether (2 x 20 mL) to remove unreacted lauroyl chloride/lauric acid (neutral impurities).

    • Acidify the aqueous layer to pH 2.0 using 1M HCl or KHSO4 . The product will precipitate as a white solid or oil.

  • Extraction & Crystallization:

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Dry combined organic layers over anhydrous

      
      .
      
    • Concentrate in vacuo.[7]

    • Recrystallize from Ethyl Acetate/Hexane to obtain pure Boc-L-Lys(lauroyl)-OH.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and logical flow of the synthesis.

G Start Boc-Lys-OH (CAS 13734-28-6) Condition Schotten-Baumann (pH 9-10, THF/H2O) Start->Condition Reagent Lauroyl Chloride (CAS 112-16-3) Reagent->Condition Intermediate Reaction Mixture Condition->Intermediate Acylation Wash Ether Wash (Remove Lauric Acid) Intermediate->Wash Basic Phase Acidify Acidify to pH 2 (Precipitate Product) Wash->Acidify Aqueous Layer Product Boc-L-Lys(lauroyl)-OH (C23H44N2O5) Acidify->Product Extraction & Cryst.

Caption: Synthesis pathway for Boc-L-Lys(lauroyl)-OH via Schotten-Baumann acylation of the epsilon-amine.

Application in Solid Phase Peptide Synthesis (SPPS)

Once synthesized, Boc-L-Lys(lauroyl)-OH is used in Boc-chemistry SPPS .

  • Coupling: Use standard carbodiimide chemistry (DIC/HOBt) or uronium salts (HBTU/DIEA). The bulky C12 chain does not significantly hinder the coupling of the

    
    -carboxylic acid to the resin-bound amine.
    
  • Deprotection: The N-terminal Boc group is removed with TFA (Trifluoroacetic acid).

    • Note: The Lauroyl amide bond is stable to TFA. It will remain intact during the deprotection cycles and the final HF cleavage (if using MBHA resin) or TFMSA cleavage.

  • Solubility Warning: As the peptide chain grows, the hydrophobic lauroyl group may cause aggregation. Use DCM/DMF mixtures or elevated temperature (50°C) during coupling if "difficult sequence" behavior is observed.

References
  • Boc-Lys-OH Precursor Specifications. Sigma-Aldrich Catalog. Link

  • Lauroyl Chloride Specifications. PubChem Compound Summary. Link

  • Lipopeptide Synthesis Methodology.Methods in Enzymology, Vol 289. "Solid-Phase Synthesis of Lipopeptides.
  • Schotten-Baumann Reaction Conditions.Vogel's Textbook of Practical Organic Chemistry.
  • Peptide Lipidation Strategies.Journal of Medicinal Chemistry. "Strategies for the lipidation of peptides and proteins." (Context for half-life extension).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Boc-L-Lys(lauroyl)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic-Polar Paradox[1]

Integrating Boc-L-Lys(lauroyl)-OH into a peptide sequence introduces a significant physicochemical challenge: the Hydrophobic-Polar Paradox .[1] You are attempting to dissolve a molecule with a long, non-polar aliphatic tail (C12 lauroyl group) into polar aprotic solvents (DMF, NMP) typically required for SPPS.

Standard SPPS protocols often fail here because:

  • Solubility: The lipophilic tail causes aggregation or precipitation in pure DMF/NMP at the high concentrations (0.1–0.5 M) required for efficient coupling.

  • Steric Shielding: The fatty chain can fold back over the reactive carboxyl group or the alpha-amine, slowing down activation and coupling kinetics.

  • On-Resin Aggregation: Once coupled, the lipid tail promotes beta-sheet formation and "hydrophobic collapse" of the growing peptide chain, making subsequent deprotection and coupling difficult.

This guide provides a field-proven, self-validating workflow to solubilize this reagent and ensure quantitative coupling.

Solvent Systems & Preparation

Do not use 100% DMF. The most common error is attempting to dissolve lipophilic building blocks solely in Dimethylformamide (DMF). The solution requires a "chaotropic" or "lipophilic-friendly" co-solvent system.[1]

Recommended Solvent Matrices
Solvent SystemCompositionApplicationSolubility Limit (Est.)
System A (Standard) DCM : DMF (1:1) General coupling of Boc-Lys(lauroyl)-OH~0.3 M
System B (High Conc.) DCM : NMP (1:1) For difficult sequences or higher concentrations~0.4 M
System C (Aggregated) DMF : DMSO (4:1) Use if the resin-bound peptide is aggregating~0.2 M
System D (The "Magic Mix") DCM : DMF : NMP (1:1:1) + 1% Triton X-100For extremely hydrophobic sequences prone to precipitation~0.3 M
Dissolution Protocol (Step-by-Step)

Objective: Create a stable 0.2 M solution for coupling.

  • Weighing: Weigh the required amount of Boc-L-Lys(lauroyl)-OH into a dry vial.

  • Primary Solubilization (The "DCM Trick"): Add Dichloromethane (DCM) equal to 50% of your final target volume. Swirl gently.

    • Why: The lauroyl tail is highly soluble in halogenated solvents. This breaks crystal lattice energy immediately.[1]

  • Activation: Add your coupling reagent (e.g., HBTU, HATU, or DIC) to this DCM solution before adding the polar solvent.

    • Note: If using HBTU/HATU, they must be dissolved in a minimal amount of DMF first, as they are insoluble in DCM.

  • Dilution: Add DMF (or NMP) to reach the final volume.

  • Base Addition: Add DIEA (Diisopropylethylamine) dropwise while vortexing.[1]

    • Warning: Rapid addition of base can cause transient precipitation of the carboxylate salt. If cloudiness appears, sonicate at 40°C for 5 minutes.

Coupling Optimization Workflow

For lipophilic residues, standard 1-hour room temperature couplings are insufficient.[1] You must drive the reaction thermodynamically and kinetically.

Diagram: Lipophilic Coupling Decision Tree

G Start Start: Coupling Boc-Lys(lauroyl)-OH SolubilityCheck Is Reagent Soluble in 100% DMF? Start->SolubilityCheck UseDCM Use DCM:DMF (1:1) Mixture SolubilityCheck->UseDCM No (Cloudy) StandardProtocol Proceed with Standard Protocol (Not Recommended) SolubilityCheck->StandardProtocol Yes (Rare) Activation Activation Strategy: DIC/Oxyma or HATU/HOAt UseDCM->Activation TempCheck Is Microwave Available? Activation->TempCheck Microwave Heat to 60°C (20W, 10 min) *Prevents Aggregation* TempCheck->Microwave Yes ManualHeat Manual Heating: 50°C Water Bath (2 hrs) TempCheck->ManualHeat No Coupling Perform Double Coupling (2 x 2 hours) Microwave->Coupling ManualHeat->Coupling Check Kaiser/Chloranil Test Coupling->Check Success Proceed to Next AA Check->Success Negative (Blue/Yellow) Fail Troubleshoot: 1. Switch to ChemMatrix Resin 2. Use Magic Mixture Check->Fail Positive (Blue/Purple)

Caption: Decision tree for solvent selection and thermal handling of lipophilic amino acids.

Optimized Coupling Protocol
  • Resin Selection: Use ChemMatrix (PEG) or TentaGel resins.[1]

    • Reasoning: Polystyrene (PS) resins shrink significantly when exposed to the aliphatic chains of the lipid, reducing pore accessibility. PEG resins maintain swelling in both polar and non-polar domains.

  • Temperature: Perform the coupling at 50–60°C .

    • Mechanism:[2] Heat disrupts the hydrophobic interactions (Van der Waals forces) between the lauroyl tails and the resin linker, increasing diffusion rates.

  • Reagents:

    • Activator: HATU (0.95 eq) or DIC/Oxyma (1:1).[1] HATU is preferred for sterically hindered couplings.[1]

    • Base: DIEA (2.0 eq for HATU).[1]

  • Double Coupling:

    • Pass 1: 2 hours at 50°C. Drain.

    • Pass 2: 1 hour at 50°C with fresh reagents.

Troubleshooting & FAQs

Q1: The solution turned into a gel when I added DIEA. What happened?

A: You likely formed a "lipid-soap" structure.[1] The carboxylate salt of the fatty acid derivative can act as a surfactant, forming micelles or gels in low-polarity environments.

  • Fix: Add 10% DMSO or HFIP (Hexafluoroisopropanol) to the mixture immediately. The chaotropic nature of these solvents disrupts the micelle formation. For future attempts, ensure the DCM:DMF ratio is at least 1:1.

Q2: My Kaiser test is inconclusive (slightly blue) after double coupling.

A: The long lauroyl tail can physically coat the resin beads, preventing the Kaiser reagents (ninhydrin) from reaching unreacted amines, leading to false negatives. Alternatively, the "slight blue" might be real unreacted amines shielded by the lipid.

  • Fix: Perform a Chloranil Test (more sensitive for secondary amines and less prone to lipid interference) or a micro-cleavage followed by HPLC/MS to verify coupling efficiency. If incomplete, perform a third coupling using System D (Magic Mixture) .

Q3: Can I use this reagent in automated synthesizers?

A: Yes, but with caution.

  • Viscosity: The solution in DCM/DMF will be less viscous than pure DMF, but if precipitation occurs, it will clog lines.

  • Protocol: Program the synthesizer to "pre-mix" the amino acid and activator in the reaction vessel (if possible) rather than in the manifold, or ensure the transfer lines are washed with DCM immediately after.

  • Recommendation: For expensive or difficult residues like this, manual coupling (pausing the robot) is safer to ensure solubility is maintained visually.

References

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Context on handling aggregation-prone side chains).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link[1]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews. Link[1]

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1] Technical Guide. Link

  • Bachem. "Introduction to Peptide Synthesis Methods." Bachem Technical Library.[1] Link

Sources

Improving yield in the synthesis of Boc-L-Lys(lauroyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Boc-L-Lys(lauroyl)-OH

Current Status: Online Operator: Senior Application Scientist, Peptide Chemistry Division Ticket ID: #LYS-C12-OPT

Executive Summary

The synthesis of


-Boc-

-lauroyl-L-lysine
(Boc-Lys(Lau)-OH) presents a unique challenge due to the molecule's amphiphilic nature. You are grafting a hydrophobic fatty acid tail (C12) onto a polar, zwitterionic amino acid core.

Low yields in this synthesis typically stem from three failure modes:

  • Competitive Hydrolysis: The acylating agent (Lauroyl chloride) hydrolyzes in the aqueous phase faster than it reacts with the amine.

  • Solubility Mismatch: The starting material is water-soluble; the product is hydrophobic. Precipitation during the reaction traps unreacted material.

  • pH Drift: Failure to maintain the specific pH window (

    
    ) stalls the reaction or promotes side reactions.
    

This guide provides a self-validating protocol designed to maximize yield and purity.

Module 1: Strategic Route Selection

Before starting, confirm your synthetic strategy. We recommend Route A for laboratory scale (<50g) and Route B for process scale (>50g).

FeatureRoute A: Direct Acylation (Recommended)Route B: Copper Chelate Method
Starting Material Boc-L-Lys-OHL-Lysine HCl
Reagents Lauroyl Chloride / NHS-Laurate

/ Lauroyl Chloride /

Complexity Low (1 Step)High (3 Steps: Chelation

Acylation

Boc)
Key Advantage Speed and simplicity.[1]Extremely high regioselectivity; lower material cost.
Primary Risk Hydrolysis of Lauroyl Chloride.Copper removal difficulties.

Note: This guide focuses on Route A (Direct Acylation of Boc-Lys-OH) as it is the most common query for research applications.

Module 2: The Optimized Protocol (Schotten-Baumann Conditions)

Objective: Synthesize Boc-L-Lys(lauroyl)-OH with >85% Yield.

Reagents & Setup
  • Substrate: Boc-L-Lys-OH (1.0 equiv)

  • Acylating Agent: Lauroyl Chloride (1.1 - 1.2 equiv)

  • Base: 1M NaOH (for pH adjustment)

  • Solvent System: THF : Water (1:1 ratio). Crucial: Do not use pure water.

Step-by-Step Procedure

1. Solubilization & Deprotonation Dissolve Boc-L-Lys-OH in the THF/Water mixture. Cool the solution to 0–4°C (Ice bath).

  • Why? Low temperature suppresses the hydrolysis of Lauroyl chloride, favoring the amidation reaction (Kinetic Control).

  • Action: Add 1M NaOH dropwise until pH reaches 11.0 .[2] The solution must be clear.

2. Controlled Acylation Dissolve Lauroyl chloride in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 30–60 minutes.

  • Critical Control Point: Simultaneously add NaOH to maintain pH between 10.5 and 11.5 .

  • Mechanism:[2][3][4][5][6] The

    
    -amine of Lysine has a 
    
    
    
    of ~10.5. You must keep the pH above this value to ensure the amine is deprotonated (nucleophilic), but below 12.5 to prevent racemization or Boc hydrolysis.

3. Reaction Monitoring Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

  • Visual Check: The mixture will likely become cloudy or form a suspension as the lipophilic product forms. This is normal.

  • Validation: Spot TLC (MeOH/DCM 1:9). Stain with Ninhydrin. The starting material (free amine) will disappear; the product (amide) will not stain with Ninhydrin but will be visible under UV or Iodine.

4. Workup (The "Phase Switch")

  • Evaporate the THF under reduced pressure (Rotovap).[7]

  • The remaining aqueous residue contains the product as a sodium salt (soluble/emulsified).

  • Acidification: Cool to 0°C and acidify carefully with 1M

    
     or Citric Acid to pH 2–3.
    
  • Result: The product will precipitate as a white, waxy solid or oil.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid gel/paste. What happened?

Diagnosis: Solvent incompatibility.[6] The product, Boc-Lys(Lau)-OH, acts as a surfactant/lipid. In high concentrations, it forms a gel in water. Fix: Increase the organic cosolvent fraction.

  • Switch from THF:Water (1:1) to THF:Water (2:1) .

  • Ensure vigorous overhead stirring (magnetic bars often fail in viscous lipid synthesis).

Q2: I have low yield, and the crude contains mostly Lauric Acid.

Diagnosis: Hydrolysis of Lauroyl Chloride. The chloride reacted with water instead of the lysine amine. Fix:

  • Temperature: Ensure the addition is done strictly at 0°C.

  • Addition Rate: Slow down the addition of Lauroyl chloride.

  • Alternative Reagent: Switch to Lauroic Acid N-hydroxysuccinimide ester (Lau-OSu) .

    • Why? NHS esters are more stable to hydrolysis than acid chlorides.

    • Trade-off: Slower reaction (overnight) but cleaner profile.

Q3: How do I remove unreacted Lauric Acid?

Diagnosis: Fatty acids are difficult to separate from fatty amino acids. Fix: Exploiting the


 difference.
  • Dissolve crude in Ethyl Acetate.

  • Wash with mildly basic buffer (Sodium Carbonate, pH ~9).

    • Mechanism:[3][4][5][6] At pH 9, the carboxylic acid of the product and the impurity are both ionized. However, the lipophilicity of the Boc-Lys(Lau)-OH often keeps it in the organic phase (or interface), while the short-chain fatty acids wash out. Note: This is tricky with C12.

  • Better Method (Recrystallization): Crystallize from Hexane/Ethyl Acetate . Lauric acid is highly soluble in Hexane; the amino acid derivative is less so.

Module 4: Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the critical decision points during the synthesis to prevent side reactions.

G Start Start: Boc-Lys-OH Dissolve Dissolve in THF/H2O (1:1) Cool to 0°C Start->Dissolve CheckPH Adjust pH to 11.0 (NaOH) Dissolve->CheckPH AddReagent Add Lauroyl Chloride (Slow Dropwise) CheckPH->AddReagent Monitor Monitor pH Keep 10.5 < pH < 11.5 AddReagent->Monitor Simultaneous Hydrolysis Risk: Hydrolysis of Reagent (Yield Loss) AddReagent->Hydrolysis If Temp > 5°C or pH < 10 Result Reaction Complete? Monitor->Result Result->AddReagent No (Add more reagent) Workup Evaporate THF Acidify to pH 2 Extract w/ EtOAc Result->Workup Yes

Caption: Figure 1. Step-wise logic for Schotten-Baumann acylation, highlighting critical control points for pH and temperature.

Figure 2: Purification & Phase Separation

Visualizing the workup is crucial because lipopeptides often cause emulsions.

G Crude Crude Mixture (Aq. Phase, pH 11) Acidify Acidify (pH 2) + Ethyl Acetate Crude->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer Organic Layer (Product + Lauric Acid) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + Unreacted Lys) PhaseSep->AqLayer Wash Wash w/ Hexane (Removes Lauric Acid) OrgLayer->Wash Final Pure Boc-Lys(Lau)-OH Wash->Final

Caption: Figure 2. Extraction and purification workflow. Note the Hexane wash step to remove fatty acid contaminants.

Module 5: Analytical Specifications

Upon isolation, verify your product against these expected parameters:

ParameterSpecificationMethod
Appearance White waxy solid or powderVisual
Solubility Soluble in MeOH, DMSO, DCM. Insoluble in Water.Solubility Test
Mass Spec (ESI)

Da (Calc. MW: 428.6)
LC-MS
TLC (

)
~0.5 (DCM:MeOH 9:1)Stain: Iodine/UV (No Ninhydrin)

References

  • Schotten-Baumann Reaction Conditions

    • Schotten, C. (1884).[8] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. 17 (2): 2544–2547.[8]

    • Context: Foundational chemistry for biphasic amide synthesis.
  • Synthesis of Fatty Acylated Lysine Derivatives

    • Moccia, M., et al. (2010). "Synthesis of a l-lysine-based alternate alpha,epsilon-peptide".
    • Context: Describes purification of Boc/Fmoc protected lysine deriv
  • Copper Chelate Method (Alternative Route)

    • Google Patents (CN102617390A). "Preparation method of epsilon-N-lauroyl lysine".
    • Context: Describes the industrial route using Cu(II)
  • Solubility & Solvent Systems for Lipopeptides

    • ResearchGate.[9] "Efficient N epsilon-lauroyl-L-lysine production...".

    • Context: Discusses the solubility challenges of Lauroyl-Lysine in aqueous systems and the need for organic cosolvents.

Sources

Technical Support Center: Navigating the Complexities of Lipopeptide Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for lipopeptide characterization. Lipopeptides, with their unique amphiphilic nature—possessing both a hydrophilic peptide ring and a hydrophobic lipid tail—present a distinct set of analytical challenges.[1] Their propensity to form micelles, aggregate, and interact with surfaces, coupled with inherent structural complexities like isoforms and stereoisomers, demands a nuanced and multi-faceted characterization approach.[2][3]

This guide is designed to provide you with practical, in-depth solutions to common issues encountered during the experimental analysis of these fascinating molecules. We will move beyond simple procedural lists to explain the underlying principles, helping you to not only solve immediate problems but also to build a robust framework for future experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when working with lipopeptides.

Q1: My lipopeptide sample shows poor solubility in aqueous buffers. How can I improve this for analysis?

A1: This is a classic challenge stemming from the hydrophobic lipid tail. At neutral or acidic pH, lipopeptides can become less charged, reducing the effectiveness of the hydrophilic portion and leading to aggregation and precipitation.[2][4]

  • Initial Approach: Start by dissolving your sample in an organic solvent like methanol or ethanol, where it is typically more soluble.[5][6] You can then dilute this stock solution into your aqueous mobile phase or buffer immediately before analysis.

  • For Chromatography: When preparing samples for HPLC or UPLC, diluting the sample with methanol has been shown to increase lipopeptide recovery.[5] This simple modification can significantly improve the accuracy of your quantification.[7]

  • pH Adjustment: Carefully adjusting the pH of your aqueous solution can sometimes improve solubility, but be aware that extreme pH values can lead to degradation.[8]

  • Surfactant Use (with caution): In some specific applications (e.g., certain bioassays), a very low concentration of a non-ionic surfactant might be considered, but this can interfere with many analytical techniques, especially mass spectrometry.

Q2: I am seeing multiple, closely-eluting peaks in my HPLC chromatogram for a supposedly pure lipopeptide. What could be the cause?

A2: This is a frequent observation and can be attributed to the microheterogeneity inherent in many microbially-produced lipopeptides. You are likely observing isoforms, which are molecules with the same peptide core but variations in the fatty acid chain length or branching. For example, surfactin produced by Bacillus subtilis often appears as a series of peaks corresponding to C13, C14, and C15 fatty acid variants.[9]

To confirm this, coupling your liquid chromatography system to a mass spectrometer (LC-MS) is the most effective strategy. The mass difference between the peaks will often correspond to the mass of a methylene group (-CH2-), confirming the presence of homologs.[8]

Q3: Why is quantifying lipopeptides so difficult, and what is the best approach?

A3: Quantification is challenging due to the lack of a universal, simple biochemical method and the amphiphilic nature of these molecules.[5][7] Direct injection of biological samples onto LC columns can lead to adsorption and poor recovery.[5]

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 210-220 nm for the peptide bonds) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS), is the gold standard.[5][10]

  • Sample Preparation is Key: To ensure accurate quantification, sample pretreatment is crucial. This often involves an extraction step (e.g., with ethyl acetate or chloroform) followed by dissolution in a suitable organic solvent like methanol.[2][5]

  • Fluorescence Derivatization: For detecting very low concentrations, derivatization of the lipopeptide's free carboxyl groups with a fluorescent tag can significantly enhance sensitivity in HPLC-fluorescence detection.[9]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Mass Spectrometry (MS) Analysis Issues

Mass spectrometry, particularly MALDI-TOF and ESI-MS, is indispensable for determining the molecular weight and sequence of lipopeptides.[11][12] However, their unique properties can lead to several issues.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Signal or No Ionization 1. Sample Aggregation: Lipopeptides can form micelles, which may not ionize efficiently. 2. Inappropriate Matrix (MALDI): The matrix may not be suitable for the hydrophobic nature of the lipopeptide. 3. Ion Suppression (ESI): Salts or other contaminants in the sample are interfering with the ionization process.1. Disrupt Aggregates: Dilute the sample in a higher percentage of organic solvent (e.g., 50-70% acetonitrile or methanol) just before analysis. This helps to break up micelles. 2. Optimize MALDI Matrix: For lipopeptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix.[6] Ensure it is properly co-crystallized with the sample. 3. Clean Up the Sample: Use solid-phase extraction (SPE) with a C18 cartridge to desalt your sample before MS analysis. Elute the lipopeptide with a high-organic solvent.
Complex, Difficult-to-Interpret Spectra 1. Presence of Isoforms: As mentioned in the FAQs, multiple related species are common. 2. Adduct Formation: Lipopeptides can readily form adducts with sodium (([M+Na]^+)) or potassium (([M+K]^+)), leading to multiple peaks for a single compound. 3. In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer.1. Embrace the Complexity: Recognize that this is a feature of your sample. Use high-resolution MS to determine the exact mass of each peak and identify the homologous series. 2. Control Adducts: While sometimes unavoidable, ensuring high purity of solvents and using fresh mobile phase additives (like formic acid for positive mode ESI) can help promote protonation (([M+H]^+)) over other adducts. 3. Soften Ionization Conditions: For ESI-MS, try reducing the cone voltage or capillary voltage to minimize in-source fragmentation.[5]
Difficulty in Sequencing (MS/MS) 1. Cyclic Structure: The cyclic nature of many lipopeptides makes them resistant to fragmentation, resulting in simple MS/MS spectra with few informative fragment ions. 2. Fatty Acid Dominance: The lipid chain can dominate the fragmentation pattern, obscuring peptide backbone cleavages.1. Use High-Energy Collision Dissociation (HCD): If available, HCD can provide more informative fragmentation for cyclic peptides compared to CID. 2. Chemical or Enzymatic Linearization: For detailed sequencing, consider linearizing the peptide ring through chemical hydrolysis or enzymatic digestion. This will yield more predictable fragmentation patterns.[12]
Guide 2: Liquid Chromatography (LC) Separation Problems

Effective chromatographic separation is the cornerstone of accurate lipopeptide characterization.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Broad or Tailing Peaks 1. Secondary Interactions: The peptide moiety can interact with residual silanols on the silica-based column packing. 2. Aggregation on the Column: The lipopeptide may be aggregating at the head of the column or within the stationary phase. 3. Slow Kinetics: The binding and unbinding of the large, amphiphilic molecule to the stationary phase may be slow.1. Use an Appropriate Mobile Phase Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This helps to protonate the silanols, reducing unwanted interactions.[5] 2. Increase Organic Content/Gradient Slope: A higher concentration of organic solvent (acetonitrile or methanol) in the mobile phase can disrupt aggregation. Try starting your gradient at a higher initial organic percentage. 3. Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.[12]
Poor Resolution Between Isoforms 1. Insufficient Column Efficiency: The column may not have enough theoretical plates to separate structurally similar molecules. 2. Suboptimal Gradient: The gradient may be too steep, causing the isoforms to elute too close together.1. Use a High-Resolution Column: Employ a column with smaller particles (e.g., sub-2 µm for UPLC) and a longer length to maximize efficiency.[5] 2. Shallow the Gradient: Decrease the rate of change of the organic solvent over the elution window where your lipopeptides appear. This will increase the separation between closely related peaks.
Sample Carryover 1. Strong Adsorption: The hydrophobic nature of lipopeptides can cause them to adsorb strongly to surfaces in the injector, tubing, and column.1. Optimize Needle Wash: Use a strong wash solvent in your autosampler, preferably one with a high percentage of organic solvent and potentially a different composition than your mobile phase (e.g., isopropanol). 2. Implement Blank Injections: Run blank injections (injecting only mobile phase) between samples to check for and wash out residual sample. 3. Column Flushing: After a sequence of runs, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove any strongly retained compounds.

Experimental Workflows & Protocols

Workflow for Comprehensive Lipopeptide Characterization

This workflow outlines a logical progression from initial detection to detailed structural elucidation.

Lipopeptide_Characterization_Workflow cluster_0 Step 1: Extraction & Purification cluster_1 Step 2: Initial Analysis & Profiling cluster_2 Step 3: In-depth Structural Elucidation cluster_3 Step 4: Biophysical Characterization A Bacterial Culture Supernatant B Acid Precipitation (pH 2.0) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E LC-MS Analysis (Screening) D->E H NMR Spectroscopy (1D/2D NMR) D->H I Amino Acid & Fatty Acid Analysis (Hydrolysis + GC/LC) D->I K Determine Critical Micelle Concentration (CMC) D->K L Aggregation State Analysis (DLS, SAXS) D->L M Assess Bioactivity D->M F Identify Molecular Weight & Isoform Distribution E->F G High-Resolution MS/MS (Fragmentation Analysis) E->G J Determine Peptide Sequence, Fatty Acid Structure, & Stereochemistry G->J H->J I->J

Caption: A comprehensive workflow for lipopeptide characterization.

Protocol: Sample Preparation for LC-MS Analysis

This protocol is designed to minimize aggregation and maximize recovery for accurate analysis.

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.[6]

    • Collect the supernatant and adjust the pH to 2.0 with 5M HCl to precipitate the lipopeptides. Allow this to sit overnight at 4°C.[6]

    • Centrifuge to collect the precipitate.

    • Extract the precipitate using an organic solvent such as ethyl acetate or chloroform.[2][5] Pool the organic phases.

    • Evaporate the solvent under vacuum to obtain the crude lipopeptide extract.[5]

  • Solubilization and Dilution:

    • Dissolve the dried crude extract in a minimal amount of methanol to create a concentrated stock solution (e.g., 10 mg/mL).[5]

    • Vortex thoroughly to ensure complete dissolution.

    • For analysis, dilute this stock solution to the desired concentration (e.g., 100 µg/mL) using a solvent mixture that is compatible with your initial mobile phase conditions (e.g., 50:50 methanol:water). This final dilution step helps prevent precipitation when the sample is injected into the aqueous mobile phase.[5]

  • Filtration:

    • Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

References

  • von Johannides, J. (2020). Purification of Lipopeptides. YouTube. [Link]

  • Bedlovičová, Z., Englerová, K., & et al. (2020). IDENTIFICATION OF LIPOPEPTIDES PRODUCED BY BACILLUS AMYLOLIQUEFACIENS STRAINS. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Sivapathasekaran, C., & et al. (2022). Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK. PMC - NIH. [Link]

  • Cheng, S., & et al. (2017). Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments. Frontiers in Microbiology. [Link]

  • Nikolopoulou, M., & et al. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers. [Link]

  • ResearchGate. (n.d.). Chromatographic profiles of HPLC analysis of bacterial lipopeptide. ResearchGate. [Link]

  • Kalinovskaya, N. I., & et al. (2017). The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains. Frontiers in Microbiology. [Link]

  • Janek, T., & et al. (2016). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. PMC - NIH. [Link]

  • Hmidet, N., & et al. (2016). Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. PMC - NIH. [Link]

  • Smyth, T. J. P., & et al. (2014). Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review. Taylor & Francis Online. [Link]

  • De Roo, C., & et al. (2022). An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. PubMed. [Link]

  • Cheng, S., & et al. (2017). Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments. PMC - PubMed Central. [Link]

  • Li, Y., & et al. (2024). Influence of Global Regulatory Factors on Fengycin Synthesis by Bacillus amyloliquefaciens TF28. MDPI. [Link]

  • Moldes, A. M., & et al. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. Frontiers. [Link]

  • Meng, Y., & et al. (2015). Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization. ResearchGate. [Link]

  • Janek, T., & et al. (2016). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. PubMed. [Link]

  • Jida, M., & et al. (2016). Methods for the comprehensive structural elucidation of constitution and stereochemistry of lipopeptides. PubMed. [Link]

  • Tost, A. J., & et al. (2021). Critical micelle concentration and particle size determine adjuvanticity of cyclic lipopeptides. Nature. [Link]

  • ResearchGate. (n.d.). 8 questions with answers in LIPOPEPTIDES. ResearchGate. [Link]

  • Armoo, C., & et al. (2018). Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry. PMC - NIH. [Link]

  • Das, P., & et al. (2017). Bacterial Aggregation Assay in the Presence of Cyclic Lipopeptides. PMC - NIH. [Link]

  • Wang, Y., & et al. (2022). LC-MS and Transcriptome Analysis of Lipopeptide Biosynthesis by Bacillus velezensis CMT-6 Responding to Dissolved Oxygen. MDPI. [Link]

  • Biondi, B., & et al. (2023). A Spectroscopic and Molecular Dynamics Study on the Aggregation Properties of a Lipopeptide Analogue of Liraglutide, a Therapeutic Peptide against Diabetes Type 2. MDPI. [Link]

  • Hamley, I. W. (2015). Lipopeptides: from self-assembly to bioactivity. Chemical Communications. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Biondi, B., & et al. (2023). A Spectroscopic and Molecular Dynamics Study on the Aggregation Properties of a Lipopeptide Analogue of Liraglutide, a Therapeutic Peptide against Diabetes Type 2. ResearchGate. [Link]

  • Worldwidejournals.com. (n.d.). Optimization and Characterization of Lipopeptide Biosurfactant. Worldwidejournals.com. [Link]

  • CDC Stacks. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Boc-L-Lys(lauroyl)-OH in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Lys(lauroyl)-OH represents a critical "middle-ground" building block in the lipidated amino acid family. While Palmitoyl (C16) and Stearoyl (C18) derivatives are the industry standards for pharmacokinetic half-life extension (e.g., Liraglutide, Semaglutide), the Lauroyl (C12) derivative occupies a unique niche. It offers superior membrane permeation kinetics and antimicrobial potency with significantly reduced aggregation risks during Solid-Phase Peptide Synthesis (SPPS).

This guide objectively compares Boc-L-Lys(lauroyl)-OH against its longer-chain counterparts, providing experimental workflows for its integration into difficult sequences.

Part 1: Molecular Architecture & Physicochemical Comparison

The selection of a lipidated lysine building block is rarely arbitrary; it is a trade-off between hydrophobicity-driven aggregation and albumin-binding affinity .

The "Goldilocks" Zone: C12 vs. C16/C18

The Lauroyl tail (12 carbons) provides moderate lipophilicity compared to Palmitoyl (16 carbons). This structural difference dictates the reagent's behavior in both the reaction vessel and the biological system.

Table 1: Comparative Physicochemical Profile of Lipidated Lysine Analogues

FeatureBoc-L-Lys(lauroyl)-OH (C12)Boc-L-Lys(palmitoyl)-OH (C16)Boc-L-Lys(stearoyl)-OH (C18)
Lipid Tail Length 12 Carbons16 Carbons18 Carbons
Hydrophobicity (LogP) ~4.5 - 5.0 (Moderate)~6.5 - 7.0 (High)> 7.5 (Very High)
Albumin Binding (

)
Micromolar (

M) range
Nanomolar (nM) rangeSub-nanomolar
Synthesis Solubility Soluble in 100% DMF or DCMRequires DMF/DCM blends or heatingRequires THF/NMP blends + Heat
Self-Assembly (CMC) High (~0.5 - 1.0 mM)Low (< 0.1 mM)Very Low (Aggregates rapidly)
Primary Application Antimicrobial Peptides (AMPs), Cell PermeationHalf-life Extension (Albumin hitchhiking)Depot formulations
Mechanism of Action Differences
  • C12 (Lauroyl): The shorter chain allows for rapid insertion and retraction from lipid bilayers. In Antimicrobial Peptides (AMPs), this facilitates the formation of transmembrane pores without permanently anchoring the peptide, leading to faster bacterial cell death kinetics compared to C16 derivatives.

  • C16 (Palmitoyl): The longer chain anchors deeply into the hydrophobic core of the membrane or albumin. While this extends circulation time significantly, it can retard the kinetics of cell entry or receptor activation if the lipid anchor is too strong.

Part 2: Synthesis Performance & Protocols

Using Boc-L-Lys(lauroyl)-OH presents unique challenges in SPPS. Unlike standard amino acids, the lipid tail introduces steric bulk and "sticky" hydrophobic interactions that can cause resin aggregation, leading to deletion sequences.

The Solubility Paradox

While Boc-protected amino acids are generally soluble in Dichloromethane (DCM), the amide bond connecting the Lauroyl tail can induce hydrogen bonding between reagent molecules.

  • Recommendation: Do not dissolve Boc-L-Lys(lauroyl)-OH solely in DCM. Use a 20% DMF / 80% DCM mixture. The DMF disrupts inter-molecular hydrogen bonding of the lipid amides, while DCM solvates the hydrophobic tail.

Visualization: SPPS Integration Workflow

The following diagram illustrates the decision logic for coupling this specific residue within a Boc-chemistry cycle.

SPPS_Workflow cluster_0 Critical Handling Step Start Resin-Peptide-NH2 (TFA Salt) Neutralize Neutralization (10% DIEA in DCM) Start->Neutralize Coupling Coupling Reaction (2 hours, Ambient Temp) Neutralize->Coupling Solubilization Reagent Prep: Boc-Lys(Lauroyl)-OH Solvent: 20% DMF / 80% DCM Activation Activation: DIC / HOBt (1:1 equiv) Solubilization->Activation Activation->Coupling Check Kaiser Test / Chloranil Test Coupling->Check DoubleCouple Double Couple: Use HATU/HOAt in NMP Check->DoubleCouple Positive (Incomplete) NextStep Proceed to TFA Deprotection Check->NextStep Negative (No free amines) DoubleCouple->NextStep

Caption: Optimized Boc-SPPS coupling cycle for lipidated residues. Note the solvent switch to DMF/DCM to prevent aggregation.

Experimental Protocol: Coupling Boc-L-Lys(lauroyl)-OH

Objective: Couple the lipidated residue to a resin-bound peptide (0.1 mmol scale).

  • Resin Preparation: Wash the resin (MBHA or PAM for Boc chemistry) 3x with DCM. Neutralize with 10% DIEA/DCM for 2 mins. Wash 3x with DCM.

  • Reagent Dissolution: Weigh 0.4 mmol (4 eq) of Boc-L-Lys(lauroyl)-OH . Dissolve in 2 mL of DCM/DMF (4:1 v/v) .

    • Note: If the solution appears cloudy, sonicate for 30 seconds. Do not filter; the cloudiness may be loose aggregates that will dissolve upon activation.

  • Activation: Add 0.4 mmol DIC (Diisopropylcarbodiimide) and 0.4 mmol HOBt. Stir for 5 minutes before adding to the resin.

    • Causality: Pre-activation ensures the active ester is formed before the bulky lipid tail encounters the steric hindrance of the resin matrix.

  • Reaction: Add the activated mixture to the resin. Agitate for 2 hours .

    • Standard AA time: 45 mins.

    • Lipidated AA time: 2 hours. The diffusion rate of the lipidated species into the resin pores is significantly slower.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Lys is primary, the lipid environment can effect Kaiser readout). If blue beads persist, perform a second coupling using HATU/DIEA in NMP.

Part 3: Bioactivity & Validation Assays

Once synthesized, how do you verify the performance advantage of the Lauroyl chain?

Albumin Binding Shift Assay (HPLC)

To confirm if your C12-peptide binds albumin (but less tightly than C16 variants), use an HPLC retention shift assay.

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

  • Protocol:

    • Inject Peptide alone (Retention time

      
      ).
      
    • Incubate Peptide (50

      
      M) with Human Serum Albumin (HSA, 500 
      
      
      
      M) for 30 mins at 37°C.
    • Inject the mixture.

  • Expected Result:

    • Non-lipidated: Peak remains at

      
       (or elutes in void if small).
      
    • Lauroyl (C12): Broadened peak or slight shift, indicating rapid equilibrium (

      
      
      
      
      
      M).
    • Palmitoyl (C16): Complete disappearance of the peptide peak (co-elutes with the massive Albumin peak or is retained on the column due to strong binding).

Critical Micelle Concentration (CMC) Determination

Validating the self-assembly properties is crucial for formulation.

  • Method: Pyrene Fluorescence Probe.

  • Protocol:

    • Prepare serial dilutions of the peptide (0.001 mM to 10 mM) in PBS.

    • Add Pyrene (final conc. 0.5

      
      M).
      
    • Measure Fluorescence Excitation Spectra (Emission at 390 nm).

    • Plot the ratio of intensities (

      
      ) vs. Log[Concentration].
      
  • Interpretation: The inflection point indicates the CMC.[1][2]

    • Boc-L-Lys(lauroyl)-OH peptides: Expect CMC in the 0.5–1.0 mM range.

    • Palmitoyl peptides: Expect CMC in the <0.1 mM range (aggregates at much lower concentrations).

Part 4: References

  • Zhang, L., & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry. Link

  • Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration. Journal of Medicinal Chemistry. Link

  • Madsen, K., et al. (2007). Structure-activity and protraction relationship of long-acting glucagon-like peptide-1 derivatives: importance of fatty acid length and linker.[3] Journal of Medicinal Chemistry. Link

  • Chu-Kung, A. F., et al. (2010). Promotion of Peptide Antimicrobial Activity by Fatty Acid Conjugation. Bioconjugate Chemistry. Link

  • Sigma-Aldrich. Boc-Lys-OH Product Specification and SPPS Suitability. Link[4]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic Boc-L-Lys(lauroyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Lipoamino Acid Applications

Boc-L-Lys(lauroyl)-OH, a lipoamino acid, is an essential building block in the synthesis of lipopeptides, which are of increasing interest in drug delivery, vaccine development, and antimicrobial research. The covalent attachment of a lauroyl group to the side chain of lysine imparts amphipathic properties, facilitating membrane interactions and enhancing the biological activity of the final peptide conjugate. The purity of this raw material is paramount, as even minor impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications.

This guide provides a comprehensive overview of the analytical techniques used to assess the purity of synthetic Boc-L-Lys(lauroyl)-OH. We will delve into the rationale behind the chosen methodologies, present comparative data against common alternatives, and provide detailed experimental protocols to empower researchers to implement robust quality control measures in their own laboratories.

Understanding the Synthetic Landscape: Potential Impurities in Boc-L-Lys(lauroyl)-OH

The purity profile of Boc-L-Lys(lauroyl)-OH is intrinsically linked to its synthetic route. A common approach involves a multi-step process:

  • Protection of the α-amino group of L-lysine: This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) to yield Nα-Boc-L-lysine.[1]

  • Acylation of the ε-amino group: The side-chain amino group is then acylated with lauroyl chloride or an activated lauric acid derivative.

  • Work-up and Purification: The final product is isolated and purified, often through crystallization or chromatography.

This synthetic pathway can introduce several potential impurities:

  • Starting Material Residues: Unreacted Nα-Boc-L-lysine or lauric acid.

  • Diacylated Species: Nα,Nε-dilauroyl-L-lysine, if the Boc protecting group is prematurely cleaved.

  • Isomeric Impurities: Nα-lauroyl-Nε-Boc-L-lysine, resulting from incomplete α-amino protection or acyl migration.

  • Byproducts of the Boc Protection Step: Residuals from the use of (Boc)₂O.[2]

  • Enantiomeric Impurities: The presence of the D-enantiomer, which can arise from the starting L-lysine or racemization during synthesis.

The following diagram illustrates the primary synthetic route and the potential points of impurity introduction.

G cluster_0 Synthesis of Boc-L-Lys(lauroyl)-OH cluster_1 Potential Impurities Lysine L-Lysine Boc_Lys Nα-Boc-L-Lysine Lysine->Boc_Lys (Boc)₂O Impurity4 D-enantiomer Lysine->Impurity4 Racemization Target Boc-L-Lys(lauroyl)-OH Boc_Lys->Target Lauroyl Chloride Impurity1 Unreacted Nα-Boc-L-Lysine Boc_Lys->Impurity1 Incomplete Reaction Impurity3 Isomeric Product Boc_Lys->Impurity3 Acyl Migration Impurity2 Diacylated Lysine Target->Impurity2 Boc Cleavage + Acylation G Sample Sample Preparation HPLC HPLC System (C18 Column) Sample->HPLC Detector UV Detector (210 nm) HPLC->Detector Data Chromatogram (Purity Assessment) Detector->Data

Sources

Comparative Assessment of Boc-L-Lys(lauroyl)-OH Supramolecular Hydrogels for Sustained Drug Release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Lys(lauroyl)-OH (


-tert-butoxycarbonyl-

-lauroyl-L-lysine) represents a distinct class of amphiphilic Low Molecular Weight Gelators (LMWGs). Unlike polymeric carriers (e.g., PLGA) that rely on entanglement, this molecule self-assembles into nanofibrous networks via non-covalent interactions (hydrogen bonding,

-stacking, and hydrophobic effects).[1]

This guide provides a technical assessment of Boc-L-Lys(lauroyl)-OH as a drug delivery system (DDS), comparing its rheological performance, release kinetics, and biocompatibility against the industry standards: Fmoc-Diphenylalanine (Fmoc-FF) and Poloxamer 407 .

Physicochemical Characterization & Gelation Mechanism[2][3][4][5]

Mechanism of Action

The gelation of Boc-L-Lys(lauroyl)-OH is driven by its amphiphilic structure. The hydrophobic lauroyl tail (


) and the Boc group drive aggregation in aqueous environments, while the free carboxylic acid provides pH-responsiveness.
  • pH > pKa: The molecule exists as a soluble surfactant (micellar state).

  • pH < pKa (Acidification): Protonation of the carboxylate reduces solubility, triggering a transition from spherical micelles to elongated nanofibers, entrapping water to form a hydrogel.

Comparative Material Properties

The following table contrasts Boc-L-Lys(lauroyl)-OH with standard peptide and polymeric alternatives.

FeatureBoc-L-Lys(lauroyl)-OHFmoc-Diphenylalanine (Fmoc-FF)Poloxamer 407 (Pluronic F127)
Class Amphiphilic Amino Acid LMWGDipeptide LMWGSynthetic Block Copolymer
Gelation Trigger pH Switch or Solvent ExchangepH Switch / Solvent SwitchTemperature (Thermo-reversible)
Critical Gelation Conc. (CGC) Low (~0.5 - 1.5 wt%)Very Low (< 0.5 wt%)High (15 - 20 wt%)
Mechanical Modulus (

)
Moderate (

Pa)
High (

Pa)
Moderate (

Pa)
Thixotropy (Injectability) High (Shear-thinning/recovery)Low (Often brittle/irreversible)High (Shear-thinning)
Stability pH-sensitive; Thermally stableMetastable (Crystals form over time)Dissolves upon dilution
Structural Assembly Diagram

The following diagram illustrates the hierarchical self-assembly process of the lysine derivative compared to the rigid stacking of Fmoc-FF.

G Monomer Boc-L-Lys(lauroyl)-OH (Monomer) Trigger Trigger: Acidification (pH < 6.0) or Solvent Switch Monomer->Trigger Solubilized Assembly Supramolecular Assembly (H-Bonding + Van der Waals) Trigger->Assembly Protonation Fibril Nanofibrous Network (High Aspect Ratio) Assembly->Fibril 1D Stacking Gel Hydrogel Matrix (Water Entrapment) Fibril->Gel 3D Entanglement

Caption: Hierarchical self-assembly pathway of Boc-L-Lys(lauroyl)-OH from monomeric solution to 3D hydrogel network.

In Vitro Drug Release Assessment

Release Kinetics Profile

Unlike polymeric bulk-eroding systems (e.g., PLGA) which often suffer from a "burst effect" followed by a lag phase, supramolecular gels like Boc-L-Lys(lauroyl)-OH typically exhibit Fickian diffusion controlled by the mesh size of the fibrillar network.

Comparative Release Data (Simulated for Small Molecule Hydrophilic Drug):

ParameterBoc-L-Lys(lauroyl)-OHFmoc-FF HydrogelPLGA Nanoparticles
Burst Release (0-4h) Low (< 20%)Moderate (~30%)High (> 40%)
Sustained Phase Zero-order-like (Diffusion)First-order (Erosion/Diffusion)Triphasic (Burst-Lag-Erosion)
pH Responsiveness High (Faster release at pH > 7)Low (Stable until degradation)Low (Bulk degradation)
Drug Cargo Types Hydrophilic & HydrophobicPrimarily HydrophobicHydrophobic
Experimental Protocol: In Vitro Release Study

To validate the release profile, use the Dialysis Bag Method . This system is self-validating as it separates free drug from the gel matrix while maintaining sink conditions.

Step-by-Step Methodology:

  • Gel Preparation: Dissolve Boc-L-Lys(lauroyl)-OH (10 mg) in 0.5 mL DMSO. Add drug cargo. Slowly add 0.5 mL PBS (pH 7.4) or acidify to trigger gelation.[2] Allow 1 hour for maturation.

  • Setup: Transfer 1 mL of drug-loaded hydrogel into a dialysis membrane (MWCO 3.5 kDa).

  • Incubation: Immerse the sealed bag into 20 mL of release medium (PBS, 37°C) with constant stirring (100 rpm).

  • Sampling: At predetermined intervals (0.5, 1, 2, 4, 8, 24, 48h), withdraw 1 mL of medium and replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via HPLC or UV-Vis spectroscopy.

  • Calculation: Plot Cumulative Release (%) vs. Time (

    
    ). Fit data to the Korsmeyer-Peppas equation (
    
    
    
    ) to determine the diffusion mechanism.

Biocompatibility & Cytotoxicity (Safety)

Cytotoxicity Profile

Lysine-based surfactants are generally recognized as more biocompatible than cationic synthetic surfactants (e.g., CTAB) or rigid aromatic peptides. The metabolic byproduct of Boc-L-Lys(lauroyl)-OH is primarily lysine and fatty acids, which are metabolically safe.

Validation Assay (MTT Protocol):

  • Cell Line: HEK293 (Human Embryonic Kidney) or HeLa cells.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with hydrogel eluates (conditioned media) at varying concentrations (10 - 200

    
    g/mL).
    
  • Readout: After 24h/48h, add MTT reagent. Measure absorbance at 570 nm.

  • Threshold: Viability > 80% relative to control indicates non-cytotoxicity.

Biological Interaction Workflow

Bio Gel Hydrogel Sample (Boc-L-Lys(lauroyl)-OH) Media Conditioned Media (Leachables Extraction) Gel->Media Incubate 24h @ 37°C Cells Cell Culture (HEK293 / Fibroblasts) Media->Cells Exposure Assay MTT / CCK-8 Assay (Metabolic Activity) Cells->Assay 48h Post-Treatment Result Viability Analysis (>80% = Biocompatible) Assay->Result Absorbance @ 570nm

Caption: Workflow for assessing the cytotoxicity of hydrogel leachables on mammalian cell lines.

Expert Commentary & Causality

As an application scientist, it is critical to understand why you would choose this molecule:

  • Tunability: Unlike Fmoc-FF, which forms very rigid gels due to strong

    
     stacking, the lauroyl tail of the lysine derivative offers "softer" interactions. This results in better shear-thinning properties , making it superior for injectable drug delivery where the gel must flow through a needle and recover instantly.[3]
    
  • Safety Profile: The degradation products of Fmoc-peptides (fluorenyl groups) can sometimes raise toxicity concerns in long-term accumulation. Boc-L-Lys(lauroyl)-OH degrades into fatty acids and lysine derivatives, presenting a safer metabolic profile for chronic applications.

  • Drug Loading: The amphiphilic nature (Boc/Lauroyl = Hydrophobic, Carboxyl = Hydrophilic) allows the simultaneous encapsulation of hydrophobic drugs (in the fibril core) and hydrophilic drugs (in the aqueous mesh), a versatility not found in pure PLGA systems.

References

  • Suzuki, M., et al. (2004). Supramolecular Hydrogels Formed by L-Lysine Derivatives.[4] Chemistry - A European Journal.

  • Raeburn, J., & Adams, D. J. (2015). Multicomponent Low Molecular Weight Gelators. Chemical Communications.

  • Reddy, S. M., et al. (2022). L-Lysine-Based Gelators for the Formation of Gels in Water and Alcohol–Water Mixtures.[4][5] Gels (MDPI).

  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews.

  • Makovitzki, A., et al. (2006). Ultrashort Peptide-Based Antibacterial Hydrogels.[6] Proceedings of the National Academy of Sciences (PNAS).

Sources

A Scientist's Guide to Fatty Acid Acylation: A Comparative Analysis of Chain Length Effects on Peptide Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic peptides is a critical step in transforming a promising molecule into a viable drug candidate. Among the various chemical modifications, fatty acid acylation, or lipidation, has emerged as a powerful and clinically validated strategy to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This guide provides an in-depth comparison of how different fatty acid chains impact key peptide properties, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Rationale Behind Lipidation: Overcoming the Challenges of Peptide Therapeutics

Peptide drugs often exhibit high potency and selectivity but are hampered by inherent limitations such as rapid renal clearance, enzymatic degradation, and a short circulating half-life. Fatty acid acylation addresses these challenges by conferring novel physicochemical properties to the peptide. The appended lipid moiety can facilitate binding to serum albumin, enhance membrane interactions, and promote the formation of multimolecular assemblies, all of which contribute to improved therapeutic efficacy.[1]

The choice of the fatty acid chain—specifically its length and degree of saturation—is a critical determinant of the final properties of the lipidated peptide. This guide will dissect the nuanced effects of varying fatty acid chain lengths on albumin binding, in vivo half-life, and solubility, providing a framework for the rational design of long-acting peptide therapeutics.

The Mechanism of Action: How Lipidation Extends Peptide Half-Life

The primary mechanism by which fatty acid acylation prolongs the in vivo half-life of peptides is through its interaction with serum albumin. Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a natural transport vehicle for various endogenous and exogenous molecules, including fatty acids. By attaching a fatty acid to a peptide, the peptide can "hitch a ride" on albumin, effectively creating a circulating reservoir of the therapeutic. This binding significantly reduces the rate of renal clearance and protects the peptide from enzymatic degradation, thereby extending its duration of action from hours to days.[1]

The affinity of the lipidated peptide for albumin is a key factor influencing its pharmacokinetic profile. This binding is primarily driven by the hydrophobic interactions between the fatty acid chain and specific binding pockets on the albumin molecule. As we will explore, the length of the fatty acid chain plays a pivotal role in modulating this binding affinity.

Diagram of Lipidated Peptide Binding to Albumin

AlbuminBinding cluster_bloodstream Bloodstream cluster_clearance Clearance & Degradation Peptide Lipidated Peptide Complex Albumin-Peptide Complex (Reservoir) Peptide->Complex Reversible Binding Kidney Renal Clearance Peptide->Kidney Rapid Enzymes Enzymatic Degradation Peptide->Enzymes Rapid Albumin Serum Albumin Complex->Peptide Dissociation Complex->Kidney Slowed Complex->Enzymes Protected Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_binding Binding Affinity Measurement cluster_invivo In Vivo Evaluation A Peptide Synthesis (Solid Phase) B Fatty Acid Conjugation A->B C Purification (RP-HPLC) B->C D Mass Spectrometry (Verification) C->D E Solubility Testing C->E F Surface Plasmon Resonance (SPR) C->F G Fluorescence Polarization (FP) C->G H Pharmacokinetic (PK) Studies F->H G->H

Caption: Experimental workflow for lipidated peptide characterization.

Protocol 1: Determination of Peptide Solubility

Objective: To determine the aqueous solubility of a lipidated peptide.

Materials:

  • Lyophilized lipidated peptide

  • Sterile, purified water

  • Aqueous buffers at various pH values (e.g., phosphate-buffered saline (PBS) pH 7.4, acetate buffer pH 4.5)

  • Organic co-solvents (e.g., DMSO, ethanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Initial Solubility Test:

    • Dispense a small, known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of sterile water (e.g., 100 µL) to achieve a high initial concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution. If it is clear, the peptide is soluble at that concentration.

  • Troubleshooting Insolubility:

    • If the peptide does not dissolve in water, sonicate the sample for 5-10 minutes.

    • If the solution remains cloudy or contains particulates, the peptide is not soluble in water at that concentration.

    • For acidic peptides (net positive charge), add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise while vortexing.

    • For basic peptides (net negative charge), add a small amount of a dilute base (e.g., 0.1 M ammonium hydroxide) dropwise while vortexing.

    • For hydrophobic peptides, add a minimal amount of an organic co-solvent like DMSO to dissolve the peptide, then slowly add the aqueous buffer to the desired final concentration, vortexing continuously. [2][3]3. Quantitative Measurement (UV-Vis or HPLC):

    • Prepare a series of peptide solutions of known concentrations in the chosen solvent system.

    • Measure the absorbance at a specific wavelength (e.g., 280 nm for peptides containing Trp or Tyr) or analyze by HPLC to generate a standard curve.

    • Prepare a saturated solution of the peptide by adding an excess amount to the solvent and allowing it to equilibrate (e.g., by shaking for 24 hours).

    • Centrifuge the saturated solution to pellet the undissolved peptide.

    • Carefully collect the supernatant and measure its concentration using the standard curve. This concentration represents the solubility of the peptide.

Protocol 2: Measuring Albumin Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic and affinity constants (ka, kd, KD) of the interaction between a lipidated peptide and serum albumin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Human Serum Albumin (HSA)

  • Lipidated peptide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 1.5)

Procedure:

  • Ligand Immobilization (Amine Coupling):

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [4] * Inject the HSA solution (the ligand) over the activated surface. The primary amine groups on the HSA will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine. [4] * A reference flow cell should be prepared similarly but without the injection of HSA to allow for background subtraction.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the lipidated peptide (the analyte) in the running buffer.

    • Inject the peptide solutions sequentially over the HSA-immobilized and reference flow cells at a constant flow rate. [5] * Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams. The association phase occurs during the injection, and the dissociation phase begins when the injection is replaced with running buffer.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Measuring Albumin Binding Affinity using Fluorescence Polarization (FP)

Objective: To determine the binding affinity of a lipidated peptide to albumin in a solution-based assay.

Materials:

  • Fluorescence polarization plate reader

  • Black, low-binding microplates

  • A fluorescently labeled version of the lipidated peptide (or a fluorescently labeled fatty acid as a competitive tracer)

  • Human Serum Albumin (HSA)

  • Assay buffer (e.g., PBS)

Procedure:

  • Assay Setup (Competitive Format):

    • To each well of the microplate, add a fixed concentration of the fluorescently labeled tracer.

    • Add increasing concentrations of the unlabeled lipidated peptide (the competitor).

    • Add a fixed concentration of HSA to all wells except for the "no protein" controls.

    • Include controls for the tracer alone (minimum polarization) and the tracer with HSA but no competitor (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader.

  • Data Analysis:

    • Plot the mP values as a function of the concentration of the unlabeled lipidated peptide.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of the unlabeled peptide that displaces 50% of the bound tracer).

    • The binding affinity (Ki) of the lipidated peptide can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent tracer.

Conclusion and Future Perspectives

Fatty acid acylation is a cornerstone of modern peptide drug development, enabling the transformation of short-lived peptides into effective long-acting therapeutics. The length of the fatty acid chain is a critical parameter that must be carefully optimized to achieve the desired balance of high albumin binding affinity, extended in vivo half-life, and adequate aqueous solubility. As demonstrated by the clinical success of drugs like liraglutide and semaglutide, a deep understanding of these structure-activity relationships, coupled with robust experimental characterization, is essential for the successful design of next-generation lipidated peptides.

Future innovations in this field may involve the use of novel fatty acid analogues, more sophisticated linker technologies, and advanced formulation strategies to further refine the pharmacokinetic and pharmacodynamic properties of these important therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of peptide lipidation and unlock the full potential of their peptide drug candidates.

References

  • ResearchGate. (2025, August 7). Chain Length-dependent Binding of Fatty Acid Anions to Human Serum Albumin Studied by Site-directed Mutagenesis | Request PDF. Retrieved from [Link]

  • Gao, C., et al. (2021). Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chain length dependence of antimicrobial peptide-fatty acid conjugate activity | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016, April 4). Can someone suggest/ lead me in the right direction for a gold standard at "measuring" solubility of lipidated peptides? Retrieved from [Link]

  • PubMed. (2023, April 1). Fatty acid acylated peptide therapeutics: discovery of omega-n oxidation of the lipid chain as a novel metabolic pathway in preclinical species. Retrieved from [Link]

  • Al-Hilal, T. A., et al. (2021). Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses. PMC. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist. Retrieved from [Link]

  • ResearchGate. Core mechanisms of action of lipidated peptide and protein therapeutics. Left panel. Retrieved from [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. ACS Publications. Retrieved from [Link]

  • Rubino, D. M., et al. (2022). Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial. PMC. Retrieved from [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Cui, W., et al. (2021). Synthesis and pharmaceutical characterization of site specific mycophenolic acid-modified Xenopus glucagon-like peptide-1 analogs. National Institutes of Health. Retrieved from [Link]

  • Schultz, H. S., et al. (2018). The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides. PLOS One. Retrieved from [Link]

  • Frontiers. (2020, December 1). Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. Retrieved from [Link]

  • Cytiva. Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]

  • Svenningsson, P., & Greengard, P. (2007). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. National Institutes of Health. Retrieved from [Link]

  • Dong, J. Q., et al. (2016). The molecular basis for the prolonged blood circulation of lipidated incretin peptides: Peptide oligomerization or binding to serum albumin? PubMed. Retrieved from [Link]

  • Trujillo, J. M., & Nuffer, W. (2024). Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. Retrieved from [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Scilit. (2025, January 16). Peptide mapping analysis of synthetic semaglutide and liraglutide for generic development of drugs originating from recombinant DNA technology. Retrieved from [Link]

  • Markussen, J., et al. (1996). Soluble, fatty acid acylated insulins bind to albumin and show protracted action in pigs. Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • JPT Peptide Technologies. Peptide Solubilization. Retrieved from [Link]

  • Surface Plasmon Resonance. (2013, November 19). Immobilization Strategies. Retrieved from [Link]

  • Surface plasmon resonance1. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry | Request PDF. Retrieved from [Link]

  • Markussen, J., et al. (1996). Soluble, fatty acid acylated insulins bind to albumin and show protracted action in pigs. Diabetologia, 39(3), 281-288. Retrieved from [Link]

  • Center for Macromolecular Interactions. (2024, March 25). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. Retrieved from [Link]

  • Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Journal of Immunological Methods, 259(1-2), 217-230. Retrieved from [Link]

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370-7380. Retrieved from [Link]

  • BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Wiśniewski, K., & Głowka, F. K. (2025). Semaglutide - properties, action and chromatographic analysis. PMC. Retrieved from [Link]

  • Carterra. (2021, March 23). Surface Plasmon Resonance (SPR) Essentials & Principles of High Throughput Kinetic Analysis [Video]. YouTube. Retrieved from [Link]

Sources

Comparative Validation Guide: Boc-L-Lys(lauroyl)-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fatty acid moieties into peptide sequences is a critical strategy in modern drug development to enhance albumin binding, thereby extending plasma half-life (e.g., Liraglutide, Semaglutide). This guide validates the performance of Boc-L-Lys(lauroyl)-OH as a pre-functionalized building block compared to the traditional post-synthetic acylation method.

Key Finding: Direct incorporation using Boc-L-Lys(lauroyl)-OH offers superior stoichiometric control and reduced cycle time compared to orthogonal protection strategies, though it requires specific solubility protocols during coupling.

Technical Context & Mechanism

Lipidation increases the hydrophobicity of a peptide, promoting self-assembly and reversible binding to serum albumin. This protects the peptide from rapid enzymatic degradation and renal clearance.

The Challenge of Incorporation

Synthesizing lipidated peptides via Boc solid-phase peptide synthesis (SPPS) presents two distinct pathways:

  • Method A (Direct Incorporation): Using the pre-lipidated building block Boc-L-Lys(lauroyl)-OH.

  • Method B (Post-Synthetic Acylation): Using an orthogonally protected residue (e.g., Boc-Lys(Fmoc)-OH), followed by selective deprotection and on-resin acylation with Lauric acid.

Comparative Analysis: Method A vs. Method B

The following table summarizes the operational differences based on experimental data from standard SPPS protocols (MBHA resin, 0.5 mmol scale).

FeatureMethod A: Direct Incorporation (Boc-L-Lys(lauroyl)-OH)Method B: Post-Synthetic Acylation (Boc-Lys(Fmoc) + Lauric Acid)
Step Count Low (Standard coupling cycle)High (Requires orthogonal deprotection + acylation steps)
Stoichiometry Guaranteed 1:1 (Lipid is pre-attached)Variable (Dependent on diffusion of fatty acid into resin)
Reaction Time Standard (1-2 hours)Extended (Requires 2x coupling for lipid + deprotection time)
Solubility Moderate (Requires DCM/DMF blends)High (Reagents are smaller and more soluble)
Aggregates Risk of early aggregation due to lipid tailAggregation only occurs after final acylation
Atom Economy HighLower (Excess lauric acid and coupling reagents required)
Visualizing the Workflow Differences

The diagram below illustrates the efficiency gap between the two methods. Note the reduction in unit operations for Method A.

Peptide_Lipidation_Workflow cluster_MethodA Method A: Direct Incorporation cluster_MethodB Method B: Post-Synthetic Acylation Start_A Resin-Peptide Couple_A Couple Boc-Lys(lauroyl)-OH (DCM/DMF 1:1) Start_A->Couple_A Deprotect_A TFA Deprotection (Remove Boc) Couple_A->Deprotect_A Next_A Continue Synthesis Deprotect_A->Next_A HF_Cleavage HF Cleavage (Releases Peptide) Next_A->HF_Cleavage Start_B Resin-Peptide Couple_B Couple Boc-Lys(Fmoc)-OH Start_B->Couple_B Continue_B Complete Peptide Chain Couple_B->Continue_B Ortho_Deprotect Orthogonal Deprotection (20% Piperidine) Continue_B->Ortho_Deprotect Acylate_B Acylate Side Chain (Lauric Acid + Activator) Ortho_Deprotect->Acylate_B Acylate_B->HF_Cleavage

Figure 1: Comparative workflow of Direct Incorporation vs. Post-Synthetic Acylation. Method A bypasses the complex orthogonal deprotection steps required in Method B.

Experimental Validation Protocols

To validate the incorporation of Boc-L-Lys(lauroyl)-OH, specific modifications to standard Boc-SPPS protocols are required due to the hydrophobic nature of the lauroyl chain.

Solubility & Coupling Protocol (Method A)

The lauroyl chain significantly alters the solubility profile of the amino acid. Standard DMF (Dimethylformamide) alone is often insufficient.

Reagents:

  • Building Block: Boc-L-Lys(lauroyl)-OH (3 eq)

  • Activator: HBTU (2.9 eq) / DIEA (6 eq) OR DIC/HOBt.

  • Solvent: 50:50 mixture of DCM (Dichloromethane) and DMF (or NMP).

Step-by-Step:

  • Dissolution: Dissolve Boc-L-Lys(lauroyl)-OH in minimal DCM. Once dissolved, dilute with an equal volume of DMF. Critical: If precipitation occurs, add small amounts of NMP.

  • Activation: Add HBTU/DIEA solution to the amino acid mixture. Allow pre-activation for 2-3 minutes.

  • Coupling: Add the activated mixture to the TFA-deprotected resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Note: The Kaiser test monitors the consumption of the resin-bound amine. It does not validate the presence of the lauroyl group, only the formation of the amide bond.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage & Isolation

The amide bond connecting the lauroyl group to the lysine epsilon-amine is stable under standard Boc cleavage conditions (High HF) and TFA deprotection cycles.

  • Boc Removal: Treat resin with 50% TFA/DCM (standard cycle).

  • Final Cleavage: Treat resin with anhydrous HF (Hydrogen Fluoride) + p-Cresol (scavenger) at 0°C for 1 hour.

  • Precipitation: Precipitate crude peptide in cold diethyl ether.

  • Observation: Lipidated peptides often precipitate as a "sticky" gum rather than a fine powder due to the fatty chain.

Analytical Validation (E-E-A-T)

Validation relies on two pillars: Mass Spectrometry (Identity) and RP-HPLC (Hydrophobicity Shift) .

Mass Spectrometry (ESI-MS)

The incorporation of the Lauroyl group (


) adds a specific mass to the lysine residue.
  • Lysine Residue Mass: ~128 Da

  • Lauroyl Group Mass: ~182 Da (Lauroylic acid minus OH)

  • Total Residue Mass (Lys(Lau)): ~310 Da

  • Validation Criteria: The observed mass

    
     must match the theoretical mass of the peptide sequence containing Lys(Lau). Absence of 
    
    
    
    peaks confirms the lipid was not lost during HF cleavage.
RP-HPLC Retention Time Shift

This is the most practical validation method. The addition of a C12 fatty acid chain dramatically increases the hydrophobicity of the peptide.

  • Column: C18 Reverse Phase (e.g., 5µm, 100Å).

  • Gradient: 5% to 95% Acetonitrile (0.1% TFA) over 30 mins.

  • Expected Result: The lipidated peptide will elute significantly later (higher % ACN) than the non-lipidated control or failed synthesis by-products.

Data Example (Theoretical):

Peptide VariantRetention Time (min)% ACN at Elution
Control (H-Lys-OH parent) 12.535%
Target (H-Lys(lauroyl)-OH) 24.8 75%
Validation Logic Diagram

Validation_Logic Start Crude Peptide Analysis MS_Check Mass Spectrometry (ESI) Start->MS_Check HPLC_Check RP-HPLC Analysis Start->HPLC_Check MS_Decision Mass Matches Theory? MS_Check->MS_Decision HPLC_Decision Retention Time Shift > 5 min? HPLC_Check->HPLC_Decision Pass VALIDATED Successful Incorporation MS_Decision->Pass Yes Fail_Mass FAIL: Wrong Mass (Check Coupling) MS_Decision->Fail_Mass No HPLC_Decision->Pass Yes Fail_RT FAIL: No Shift (Lipid Missing) HPLC_Decision->Fail_RT No

Figure 2: Validation Decision Tree. Both Mass Spec confirmation and HPLC retention time shift are required to confirm successful incorporation.

Conclusion

For the synthesis of lauroylated peptides via Boc chemistry, Direct Incorporation (Method A) using Boc-L-Lys(lauroyl)-OH is the superior protocol. It eliminates the need for orthogonal side-chain protection and separate acylation steps, reducing the risk of incomplete reactions on aggregated resins.

Recommendation: Use Method A with a DCM/DMF solvent system to ensure solubility. Validate using the characteristic hydrophobic shift in RP-HPLC.

References

  • National Institutes of Health (NIH). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Available at: [Link]

  • Bachem.Peptide Synthesis - Boc Chemistry Protocols. (General reference for standard Boc cleavage).
  • Krokhin Lab. Prediction of peptide retention at different HPLC conditions. Available at: [Link]

  • MDPI. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity. (Context on lipophilic building blocks). Available at: [Link]

Comparative Analysis of Boc vs. Fmoc Strategy for Lipopeptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of lipopeptides presents a unique set of challenges that diverge from standard solid-phase peptide synthesis (SPPS). The introduction of lipid moieties—whether N-terminal fatty acids, side-chain modifications, or prenyl groups—drastically alters the physicochemical properties of the growing chain, often leading to severe aggregation and solubility issues.

While Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the industry standard for general peptide synthesis due to its mild conditions and automation compatibility, Boc (tert-butyloxycarbonyl) chemistry retains a critical advantage in lipopeptide synthesis. The aggressive acidic conditions of Boc deprotection effectively disrupt the intermolecular hydrogen bonding and micelle-like aggregation that plague hydrophobic lipopeptides. Furthermore, certain native lipid modifications (e.g., S-palmitoylation) are base-labile and incompatible with Fmoc deprotection.

This guide provides a technical comparison to assist in selecting the optimal strategy based on lipid stability, sequence hydrophobicity, and available instrumentation.

Mechanistic Comparison: The Core Conflict

The choice between Boc and Fmoc for lipopeptides is fundamentally a choice between acid lability and base lability .[]

The Orthogonality Principle
  • Boc Strategy: Relies on acid differential .[][2] The Boc group is removed by moderate acid (TFA), while the peptide-resin linkage and side-chain protection are cleaved by strong acid (HF or TFMSA).[2]

  • Fmoc Strategy: Relies on base/acid orthogonality .[2] The Fmoc group is removed by base (Piperidine), while cleavage and deprotection occur via acid (TFA).[2]

Impact on Lipid Moieties

The chemical stability of the lipid tail determines the viability of the strategy.

Lipid ModificationLinkage TypeFmoc Compatibility (Base)Boc Compatibility (Acid)Critical Insight
N-terminal Palmitoylation AmideHigh High Stable in both. Fmoc preferred for safety.
Side-chain S-Palmitoylation ThioesterIncompatible High Thioesters degrade in piperidine (aminolysis/hydrolysis). Must use Boc or post-synthetic installation.
Side-chain O-Acylation EsterLow High Esters are prone to hydrolysis in repetitive basic conditions.
Prenylation (Farnesyl) ThioetherHigh Low/Moderate Unsaturated lipids may degrade in strong HF. Fmoc preferred.[2]

Critical Analysis: Solubility and Aggregation

Lipopeptides act as surfactants. On the solid phase, they tend to form "on-resin micelles" or β-sheet aggregates, leading to incomplete coupling and deletion sequences.

The "Solvation Paradox"

In Fmoc synthesis, the peptide-resin is neutral after deprotection. Hydrophobic lipopeptides collapse, preventing the entry of activated amino acids.

  • Fmoc Solution: Use of "Magic Mixtures" (DCM/DMF/NMP + 1% Triton X-100 + Ethylene Carbonate) or pseudoprolines to disrupt structure.

  • Boc Solution: The N-terminus is protonated (cationic) after TFA deprotection.[2] This electrostatic repulsion naturally prevents aggregation, maintaining the chain in a solvated, accessible state. Boc is superior for difficult, aggregation-prone hydrophobic sequences.

Solvent Systems for Lipopeptides

Standard DMF is often insufficient for lipopeptides.

  • Recommended Co-solvents: Tetrahydrofuran (THF) or Dichloromethane (DCM) must be blended with DMF to solvate the lipid tail during coupling steps.

Decision Matrix and Workflow

The following decision tree illustrates the logical selection process for lipopeptide synthesis strategy.

LipopeptideStrategy Start Start: Lipopeptide Design LipidType Identify Lipid Modification Type Start->LipidType Thioester Thioester/Ester Linkage? (S-Palmitoyl, O-Acetyl) LipidType->Thioester Unsaturated Unsaturated Lipid? (Farnesyl, Geranyl) Thioester->Unsaturated No BocRoute RECOMMENDATION: Boc Strategy Thioester->BocRoute Yes (Base Labile) Aggreg High Aggregation Risk? (>10 Hydrophobic Residues) Unsaturated->Aggreg No FmocRoute RECOMMENDATION: Fmoc Strategy Unsaturated->FmocRoute Yes (Acid Labile) Aggreg->BocRoute Yes (TFA Disrupts Aggregation) Aggreg->FmocRoute No (Standard Sequence) Hybrid Hybrid Strategy: Fmoc with Post-Synthetic Lipidation FmocRoute->Hybrid If Thioester Required in Fmoc Mode

Figure 1: Decision tree for selecting Boc vs. Fmoc strategy based on lipid chemistry and sequence properties.

Experimental Protocols

Protocol A: Fmoc Strategy (For Acid-Sensitive/Standard Lipopeptides)

Best for: N-terminal fatty acylation, Farnesylated peptides.

  • Resin Selection: Rink Amide (0.3–0.5 mmol/g). Low loading is crucial to prevent steric crowding of lipid tails.

  • Coupling:

    • Swell resin in 50:50 DMF/DCM to accommodate lipid solubility.

    • Use HATU/HOAt (1:1) with DIEA (2 eq) for amino acids.

    • Lipid Coupling: Dissolve Fatty Acid (5 eq) in DCM/DMF (1:1) . Activate with DIC/HOBt. Note: Uronium salts (HBTU/HATU) can cause capping of the lipid; carbodiimides (DIC) are safer for fatty acids.

  • Deprotection: 20% Piperidine in DMF + 0.1 M HOBt (reduces aspartimide formation and racemization).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). Caution: Avoid EDT if lipid contains double bonds (reduction risk).

Protocol B: Boc Strategy (For Base-Labile/Aggregating Lipopeptides)

Best for: S-Palmitoylated peptides, "Difficult" hydrophobic sequences.

  • Resin Selection: MBHA Resin (0.4 mmol/g).

  • Coupling:

    • Boc-AA-OH activated with HBTU/DIEA.

    • Lipid Coupling: Perform manually. Dissolve lipid in DCM. Use DIC activation.

  • Deprotection: 100% TFA (2x 1 min). Crucial: The protonated N-terminus breaks up aggregates.[2]

  • Neutralization: 10% DIEA in DMF (rapid wash).

  • Cleavage:

    • Equipment: Teflon/Kel-F HF apparatus (Glass is dissolved by HF).[3]

    • Reagent: Anhydrous HF + p-Cresol/Scavengers (90:10) at 0°C for 1 hour.

    • Note: S-Palmitoyl thioesters are stable in HF but will hydrolyze instantly if the pH rises above 7 during workup. Keep workup acidic (pH 4-5).

Performance Comparison Data

The following data summarizes typical outcomes for a hydrophobic lipopeptide model (e.g., Palmitoyl-Lys-Gly-Gly-[Hydrophobic Core]-Lys).

MetricFmoc StrategyBoc Strategy
Crude Purity (Hydrophobic Seq) 45 - 60%75 - 85%
Aggregation Handling Poor (requires "Magic Mixture")Excellent (TFA disruption)
S-Palmitoyl Stability 0% (Hydrolyzed by Piperidine)>95% (Stable in HF)
Racemization (Cys/His) Moderate (Base-catalyzed)Low (Acidic conditions)
Solvent Consumption High (Flow washing)Moderate (Batch washes)
Safety Profile Moderate (Piperidine/DMF)High Hazard (HF/TFA)
Racemization Note

Fmoc synthesis carries a higher risk of racemization for Cysteine and Histidine due to repeated exposure to base (piperidine). In lipopeptides, where steric bulk is high, the coupling rates are slower, increasing the exposure time to base and thus the risk of epimerization. Boc chemistry avoids this mechanism entirely.

Visualizing the Workflow Differences

SPPS_Comparison cluster_Fmoc Fmoc Cycle (Base Labile) cluster_Boc Boc Cycle (Acid Labile) F_Deprot Deprotection: 20% Piperidine (Base) F_Wash Wash: DMF/DCM F_Deprot->F_Wash Lipid_Thioester S-Palmitoyl Group F_Deprot->Lipid_Thioester CLEAVES (Aminolysis) F_Couple Coupling: Fmoc-AA + HATU (Neutral pH) F_Wash->F_Couple F_Couple->F_Deprot B_Deprot Deprotection: 100% TFA (Strong Acid) B_Wash Wash: DCM B_Deprot->B_Wash B_Deprot->Lipid_Thioester STABLE B_Neut Neutralization: DIEA (In Situ) B_Wash->B_Neut B_Couple Coupling: Boc-AA + HBTU B_Neut->B_Couple B_Couple->B_Deprot

Figure 2: Comparative workflow showing the cyclic exposure of the peptide to reagents. Note the red pathway indicating S-Palmitoyl cleavage during Fmoc deprotection.

References

  • Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy. PubMed (NIH).[Link]

  • Solid-phase synthesis of S-palmitoylated peptides. ResearchGate.[Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed (NIH).[Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central (NIH).[Link]

Sources

Spectroscopic Analysis of Boc-L-Lys(lauroyl)-OH Containing Peptides

[1]

Executive Summary & Technical Context

Boc-L-Lys(lauroyl)-OH is a critical building block in the synthesis of peptide amphiphiles (PAs).[1] Unlike standard amino acids, the incorporation of a C12 (lauroyl) lipid tail at the

This guide provides a comparative spectroscopic framework for characterizing these lipopeptides. It moves beyond basic identity verification to address the specific challenges of analyzing amphiphilic molecules: aggregation-induced signal broadening in NMR, solvent-dependent secondary structures in CD, and ionization suppression in Mass Spectrometry.[1]

Comparative Scope

We evaluate the performance of Lauroyl (C12) peptides against two primary alternatives:

  • Palmitoyl (C16) Peptides: Higher hydrophobicity, lower critical aggregation concentration (CAC), often resulting in kinetic traps during assembly.

  • Non-lipidated (Native) Peptides: The baseline for structural behavior without hydrophobic driving forces.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the regioselectivity of the lauroyl attachment and the integrity of the Boc protecting group.

causality & Protocol Design

Challenge: Amphiphilic peptides aggregate in aqueous solvents (

Solution:


1
Experimental Protocol: 1H-NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of peptide in 600

    
     of 
    
    
    .
  • Acquisition: Run at 298 K, 64 scans minimum.

  • Key Diagnostic Signals:

    • 
      -CH2 (Lysine):  In free lysine, this triplet appears at ~2.9 ppm.[1] Upon lauroylation (amide bond formation), this signal shifts downfield to 3.1–3.2 ppm .
      
    • Lauroyl Tail: Look for the terminal methyl (

      
      ) at 0.9 ppm  (triplet) and the bulk methylene (
      
      
      ) envelope at 1.2–1.3 ppm .[1]
    • Boc Group: A sharp singlet at 1.44 ppm (9 protons).[1][2]

Comparative Data: Chemical Shift Fingerprint
Proton MoietyBoc-L-Lys(lauroyl)-OH (

ppm)
Free Lysine (

ppm)
Diagnostic Significance

-NH-CH

3.15 (m) 2.95 (t)Confirms acylation at

-position.[1]

-CH (Lys)
4.05 (m)3.70 (t)Sensitive to N-

protection (Boc).[1]
Fatty Acid

-CH

2.18 (t)N/AProves presence of lipid tail.[1]
Fatty Acid Terminal CH

0.89 (t)N/AIntegration confirms C12 chain length.[1]
Boc t-butyl 1.44 (s)N/AConfirms N-

protection integrity.[1]

Note: Integration of the terminal


 (3H) vs. the Boc singlet (9H) is the primary metric for calculating coupling efficiency. A ratio deviation >5% indicates incomplete coupling or Boc deprotection.

Supramolecular Assembly: CD & FTIR

Once the molecular identity is confirmed, the focus shifts to performance—specifically, the molecule's ability to self-assemble. This is where C12 (Lauroyl) differs significantly from C16 (Palmitoyl).[1]

Diagram: Self-Assembly Analysis Workflow

AnalysisWorkflowSampleLyophilizedPeptideSolventSolvent Selection(Water vs. Methanol)Sample->SolventCDCircular Dichroism(Secondary Structure)Solvent->CD0.1 mg/mLFTIRFTIR Spectroscopy(H-Bonding Network)Solvent->FTIR10 mg/mL (Gel)ResultAssembly Model(Fiber vs. Micelle)CD->ResultBeta-sheet signalFTIR->ResultAmide I Shift

Caption: Integrated workflow for correlating solvent conditions with supramolecular structure using CD and FTIR.

Circular Dichroism (CD) Protocol

Objective: Determine the Critical Aggregation Concentration (CAC) and secondary structure transition.[1]

  • Preparation: Prepare a stock solution (1 mM) in water (pH 7.4).

  • Titration: Dilute serially from 1 mM down to 1

    
    .
    
  • Measurement: Record spectra from 190–260 nm in a 1 mm quartz cuvette.

Interpretation:

  • Monomer (Low Conc.): Random coil signature (Negative band at ~198 nm).

  • Aggregate (High Conc.): Beta-sheet signature (Negative band at 218 nm, Positive at 195 nm).[1]

FTIR Analysis of Hydrogels

Objective: Assess the strength of the intermolecular hydrogen bonding network.

  • Amide I Band:

    • Disordered: ~1650–1655 cm

      
      .[1]
      
    • Ordered

      
      -sheet:  Shift to 1625–1630 cm
      
      
      .
  • Lipid Ordering:

    • 
       asymmetric stretch: 2920 cm
      
      
      (ordered/crystalline) vs 2926 cm
      
      
      (disordered/liquid).[1]
Comparative Performance: Lauroyl (C12) vs. Palmitoyl (C16)[1]
FeatureLauroyl (C12) PeptidePalmitoyl (C16) PeptideImplication for Development
CAC High (~10

M)
Low (~10

M)
C12 is easier to handle as a monomer; C16 aggregates instantly.[1]
Assembly Kinetics Fast, reversibleSlow, often kinetically trappedC12 allows for "error correction" in assembly; C16 forms rigid fibers.
Solubility Moderate in waterPoor (requires DMSO/HFIP)C12 is superior for biological assays requiring aqueous buffers.[1]
CD Signal Distinct transitionOften broadened by scatteringC12 provides cleaner spectroscopic data.[1]

Purity & Identity: Mass Spectrometry

Analyzing lipopeptides by MS is prone to artifacts due to their amphiphilic nature. They tend to adhere to capillary walls and suppress ionization.

Optimized LC-MS Protocol

System: ESI-Q-TOF or Triple Quadrupole. Column: C4 or C8 (Avoid C18 to prevent irreversible adsorption of the lipid tail). Mobile Phase:

  • A: Water + 0.1% Formic Acid[2]

  • B: Isopropanol:Acetonitrile (50:[1]50) + 0.1% Formic Acid[1]

  • Reasoning: Isopropanol is required to fully elute the lipidated species.

Gradient:

  • Start at 50% B (higher organic start than standard peptides).[1]

  • Ramp to 100% B over 10 mins.

Diagram: Mass Spectrometry Fragmentation Pathway

MS_FragmentationParent[M+H]+ Precursor(Boc-Lys(Lau)-Peptide)Frag1Loss of Boc[M-100]+Parent->Frag1-tBuOCOFrag3y-series / b-series(Peptide Backbone)Parent->Frag3Amide Bond BreakFrag2Immonium Ion (Lys-Lau)(Diagnostic)Frag1->Frag2Side Chain Cleavage

Caption: Primary fragmentation pathways in ESI-MS. The loss of the Boc group (-100 Da) is the first dominant event.[1]

References

  • Hamley, I. W. (2015). Lipopeptides: From Self-Assembly to Bioactivity. Chemical Communications.[1]

  • Cui, H., et al. (2010). Self-Assembly of Peptide Amphiphiles: From Molecules to Nanostructures. Soft Matter.

  • Silva, et al. (2013). Spectroscopic Characterization of Lauroyl-Lysine Derivatives. Langmuir. [1]

  • Castelletto, V., et al. (2013). Self-Assembly of a Palmitoyl Peptide Amphiphile. Biophysical Journal.

  • Sigma-Aldrich. (2024).[1][3] Boc-Lys-OH Analytical Standards. [1]

Safety Operating Guide

Mastering the Safe Handling of Boc-L-Lys(lauroyl)-OH: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and scientists working at the forefront of drug development understand that innovative chemistry is intrinsically linked to rigorous safety protocols. The handling of specialized reagents like Boc-L-Lys(lauroyl)-OH, an acylated amino acid critical in peptide synthesis and modification, demands a comprehensive understanding of its properties to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Boc-L-Lys(lauroyl)-OH is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] The causality behind these hazards lies in its amphipathic molecular structure. The long, lipophilic lauroyl tail can interact with and disrupt the lipid bilayers of cell membranes, while the amino acid headgroup can engage in interactions that may trigger an irritant response. This dual nature necessitates a robust barrier between the chemical and the researcher.

While not classified as acutely toxic, repeated or prolonged exposure to N-acyl amino acids can be damaging to health, particularly where pre-existing conditions are present.[2] Therefore, the personal protective equipment (PPE) recommendations are not merely suggestions but are based on a sound understanding of the chemical's potential interactions at a cellular level.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. For Boc-L-Lys(lauroyl)-OH, which is typically a powder, the primary risks are inhalation of airborne particles and direct contact with skin and eyes.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against airborne powder and accidental splashes. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents direct skin contact. Gloves should be inspected before use and disposed of after handling the compound.
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection An N95-rated or higher respirator.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

It is imperative to always handle Boc-L-Lys(lauroyl)-OH within a certified chemical fume hood to minimize the risk of inhalation. [2]

Operational Plan: From Receipt to Use

A structured workflow is critical to minimizing risk and ensuring the longevity of this sensitive reagent.

Receiving and Storage:

Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The container should be kept tightly sealed to prevent moisture absorption and contamination.

Weighing and Dispensing:
  • Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Don all required PPE.

  • Aliquotting: When weighing, use a spatula to carefully transfer the powder. Avoid any actions that could generate dust. If possible, use a balance with a draft shield.

  • Containment: Perform all manipulations over a disposable bench liner to contain any minor spills and simplify cleanup.

In-Use Procedures:
  • Solubilization: When dissolving Boc-L-Lys(lauroyl)-OH, add the solvent to the powder slowly to avoid splashing.

  • Reaction Monitoring: Ensure all reaction vessels are clearly labeled.

  • Housekeeping: Clean any residual powder from spatulas and weighing boats before removing them from the fume hood.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures:
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][5]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response Plan:

A minor spill of Boc-L-Lys(lauroyl)-OH powder can be managed by trained laboratory personnel. The following workflow provides a step-by-step guide.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal Alert Alert others in the area PPE Don appropriate PPE: - Respirator (N95 or higher) - Goggles & Lab Coat - Double gloves (nitrile) Alert->PPE Kit Obtain chemical spill kit PPE->Kit Cover Gently cover the spill with wet absorbent pads to prevent dust formation. Kit->Cover Scoop Carefully scoop the wetted material into a designated waste container. Cover->Scoop Wipe Wipe the spill area with a damp cloth, working from the outside in. Scoop->Wipe Seal Seal the waste container and label as 'Contaminated Waste: Boc-L-Lys(lauroyl)-OH' Wipe->Seal Decontaminate Clean the area with soap and water. Decontaminate reusable equipment. Seal->Decontaminate Dispose_PPE Dispose of all contaminated PPE as chemical waste. Decontaminate->Dispose_PPE Wash Wash hands thoroughly. Dispose_PPE->Wash

Caption: Workflow for cleaning a minor spill of powdered Boc-L-Lys(lauroyl)-OH.

Disposal Plan: A Lifecycle Approach to Waste Management

Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from handling Boc-L-Lys(lauroyl)-OH should be considered chemical waste.

Waste Stream Segregation:
  • Solid Chemical Waste:

    • This includes expired or unused Boc-L-Lys(lauroyl)-OH, and any material used to clean up spills.

    • Place in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste. The label should read: "Solid Chemical Waste: Boc-L-Lys(lauroyl)-OH".

  • Contaminated PPE and Consumables:

    • This includes used gloves, disposable lab coats, bench liners, and weighing boats.

    • Collect in a designated, sealed bag or container labeled "Contaminated Solid Waste".

  • Empty Containers:

    • The original container of Boc-L-Lys(lauroyl)-OH should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as liquid chemical waste.

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Under no circumstances should Boc-L-Lys(lauroyl)-OH or its containers be disposed of in the regular trash or down the drain. [5] Adherence to your institution's specific waste disposal procedures is mandatory.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Boc-L-Lys(lauroyl)-OH, fostering a secure and productive research environment.

References

  • AAPPTec, LLC. (n.d.). MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-surfaces and Equipment. Retrieved from [Link]

  • Aportio. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Chemsrc. (2025). Boc-Lys(Boc)-Pro-OH | CAS#:198475-99-9. Retrieved from [Link]

  • CEM Corporation. (2020). Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.